Product packaging for Edopc(Cat. No.:)

Edopc

Cat. No.: B1243363
M. Wt: 815.2 g/mol
InChI Key: GSHCNPAEDNETGJ-HKOLQMFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EDOPC (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) is a synthetic cationic phospholipid that serves as a critical component in non-viral gene delivery systems . Its primary research value lies in forming lipoplexes—complexes with polyanionic DNA—that protect the genetic material and facilitate its entry into cells, a process known as lipofection . A key mechanism of action involves the electrostatic interaction between the positively charged this compound and negatively charged cellular membranes, which can lead to DNA release upon charge neutralization by anionic lipids within the cell . Research demonstrates that this compound is particularly effective for transfecting difficult-to-transfect primary cells, such as human umbilical artery endothelial cells (HUAEC) . Furthermore, studies show that mixing this compound with its shorter-chain analog, EDLPC, can synergistically enhance transfection efficiency by up to 30-fold. This improvement is correlated with higher surface activity, a greater affinity for mixing with cellular membranes, and more efficient release of DNA into the cytoplasm and nucleoplasm . This makes this compound a versatile and valuable reagent for advancing research in gene therapy and cellular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H89NO8P+ B1243363 Edopc

Properties

Molecular Formula

C46H89NO8P+

Molecular Weight

815.2 g/mol

IUPAC Name

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-ethoxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C46H89NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h22-25,44H,7-21,26-43H2,1-6H3/q+1/b24-22-,25-23-

InChI Key

GSHCNPAEDNETGJ-HKOLQMFGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

EDOPC
o-ethyldioleoylphosphatidylcholinium

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of EDOPC (1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EDOPC

1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine (this compound), also known as DOEPC or 18:1-EPC, is a cationic esterized phospholipid.[1] It is a derivative of the naturally occurring phospholipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). The positive charge of this compound, conferred by the ethylation of the phosphate group, makes it a valuable tool in drug delivery and gene therapy research. Specifically, this compound has been recognized as a highly effective DNA transfection reagent in vitro.[2] Its ability to form liposomes and interact with negatively charged molecules like DNA allows for the encapsulation and delivery of therapeutic payloads into cells. This guide provides a detailed overview of the synthesis and purification of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through the ethylation of its precursor, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). The general principle of this synthesis involves the reaction of the phosphate group of DOPC with an ethylating agent. A common and effective method utilizes ethyl trifluoromethylsulfonate (ethyl triflate) as the ethylating agent.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from DOPC.

EDOPC_Synthesis_Workflow This compound Synthesis Workflow DOPC 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in an appropriate solvent Reaction Reaction Mixture (Stirring at room temperature) DOPC->Reaction Add EthylTriflate Ethyl Trifluoromethylsulfonate (Ethylating Agent) EthylTriflate->Reaction Add Quenching Reaction Quenching (e.g., with water or buffer) Reaction->Quenching After sufficient reaction time Extraction Solvent Extraction (to isolate the crude product) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Crudethis compound Crude this compound Product Drying->Crudethis compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the ethylation of phosphatidylcholines. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Ethyl trifluoromethylsulfonate (Ethyl triflate)

  • Anhydrous chloroform or dichloromethane

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of DOPC: Dissolve DOPC in a suitable volume of anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Ethylating Agent: To the stirred solution of DOPC, add a molar excess of ethyl trifluoromethylsulfonate. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the DOPC spot and the appearance of a new, more polar spot corresponding to this compound.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a small volume of deionized water to the reaction mixture and stirring for a few minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add more chloroform or dichloromethane and wash the organic layer sequentially with deionized water and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound product.

Quantitative Data for Synthesis
ParameterValue/RangeNotes
Molar Ratio (DOPC:Ethyl Triflate) 1 : 1.5 to 1 : 3A molar excess of the ethylating agent is used to drive the reaction to completion.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically performed at ambient temperature.
Reaction Time 2 - 24 hoursReaction time can vary and should be monitored by TLC.
Typical Yield > 90% (crude)The yield of the crude product is generally high before chromatographic purification.

Purification of this compound

The crude this compound product from the synthesis will contain unreacted starting material, byproducts, and residual reagents. Therefore, a purification step is essential to obtain high-purity this compound suitable for research applications. The most common method for purifying phospholipids and their derivatives is silica gel column chromatography.

Purification Workflow

The following diagram outlines the workflow for the purification of crude this compound.

EDOPC_Purification_Workflow This compound Purification Workflow Crudethis compound Crude this compound Product (dissolved in a minimal amount of solvent) SilicaColumn Silica Gel Column Chromatography Crudethis compound->SilicaColumn Load onto column Elution Elution with a Solvent Gradient (e.g., Chloroform/Methanol) SilicaColumn->Elution FractionCollection Fraction Collection Elution->FractionCollection TLCAnalysis TLC Analysis of Fractions (to identify pure this compound fractions) FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling Select pure fractions SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation Purethis compound Pure this compound SolventEvaporation->Purethis compound

Caption: A flowchart detailing the steps for the purification of this compound.

Experimental Protocol for Purification

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., chloroform, methanol, water)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • Visualizing agent for TLC (e.g., iodine vapor or a phosphate-specific stain)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column by making a slurry of silica gel in the initial mobile phase solvent and pouring it into the chromatography column. Allow the silica to settle and the column to equilibrate with the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient. A common gradient for separating phospholipids is a step or linear gradient of increasing methanol in chloroform. For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify the fractions containing pure this compound. A typical mobile phase for TLC analysis of phospholipids is a mixture of chloroform, methanol, and water.

  • Pooling and Solvent Removal: Pool the fractions containing pure this compound and remove the solvent using a rotary evaporator.

  • Final Product Characterization: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Purification
ParameterValue/RangeNotes
Stationary Phase Silica Gel (e.g., 60 Å, 230-400 mesh)The choice of silica gel depends on the scale of the purification.
Mobile Phase Gradient Chloroform/Methanol (e.g., 95:5 to 70:30 v/v)The specific gradient should be optimized based on TLC analysis of the crude product. A small amount of water may be added to the mobile phase to improve separation.
Purity after Purification > 99%The goal of the purification is to achieve high purity, which should be confirmed by analytical methods.

Concluding Remarks

The synthesis and purification of this compound are critical processes for its application in research and drug development. The methods described in this guide provide a robust framework for obtaining high-purity this compound. Adherence to proper laboratory techniques, including the use of anhydrous solvents and inert atmospheres during synthesis, is crucial for achieving high yields and purity. The final product should always be thoroughly characterized to ensure its identity and quality before use in downstream applications.

References

The Biophysical Landscape of Edopc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc or DOEPC), a cationic lipid of significant interest in drug delivery and gene therapy research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the biophysical characteristics, experimental methodologies for their determination, and relevant biological signaling pathways.

Core Physical Properties of this compound and Related Lipids

Quantitative data on the physical properties of this compound are not extensively available in publicly accessible literature. However, by examining its structural analogs and parent compounds, we can infer its likely behavior. This compound is an O-ethylated derivative of 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC). The introduction of the ethyl group to the phosphate moiety confers a net positive charge, significantly influencing its interaction with biological membranes and anionic molecules like DNA.

Studies have shown that this compound (also referred to as O-ethyldioleoylphosphatidylcholine) exhibits a more expanded molecular area compared to its parent phosphatidylcholine, DOPC[1]. This suggests that the ethylated headgroup induces greater spacing between lipid molecules in a monolayer or bilayer, a property that can impact membrane fluidity and permeability.

While specific values for the phase transition temperature (Tm) and critical micelle concentration (CMC) of this compound are not readily found, data for related compounds provide valuable context. The phase behavior of the saturated analog, O-ethyldipalmitoylphosphatidylcholine (EDPPC), has been studied in mixtures with other lipids, revealing a tendency for molecular clustering in the gel phase[2]. For the parent compound, DOPC, the critical micelle concentration has been reported to be approximately 20 µM at 45°C and 50 µM at room temperature[3]. The phase transition temperature of DOPC is -17°C[4]. It is important to note that these values for DOPC serve as a baseline, and the ethylation in this compound will likely alter these properties.

PropertyThis compound (Predicted/Inferred)DOPC (Reference)EDPPC (Saturated Analog)Source
Phase Transition Temperature (Tm) Not explicitly found. Likely below 0°C due to the unsaturated oleoyl chains.-17 °CNot explicitly found for the pure lipid, but its phase behavior in mixtures has been studied.[2][4]
Critical Micelle Concentration (CMC) Not explicitly found.~20 µM (45 °C), ~50 µM (Room Temp)Not explicitly found.[3]
Molecular Area More expanded than DOPC.--[1]

Note: The data for this compound is largely inferred from its structural analogs. Further experimental characterization is required for precise quantitative values.

Experimental Protocols for Characterizing Lipid Physical Properties

The determination of the physical properties of lipids such as this compound relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Phase Transition Temperature (Tm)

The phase transition temperature, the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A known concentration of the lipid (e.g., this compound) is dispersed in an aqueous buffer to form multilamellar vesicles (MLVs). This is typically achieved by hydrating a dry lipid film.

  • Instrumentation: A differential scanning calorimeter is used. The lipid dispersion is hermetically sealed in an aluminum pan, and an identical pan containing only the buffer serves as a reference.

  • Measurement: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a defined temperature range.

  • Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature plot indicates the phase transition. The temperature at the peak maximum is taken as the Tm.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dry Lipid Film prep2 Hydration with Buffer prep1->prep2 prep3 Formation of MLVs prep2->prep3 dsc1 Load Sample and Reference prep3->dsc1 dsc2 Temperature Scan dsc1->dsc2 dsc3 Measure Heat Flow dsc2->dsc3 analysis1 Plot Heat Flow vs. Temperature dsc3->analysis1 analysis2 Identify Peak analysis1->analysis2 analysis3 Determine Tm analysis2->analysis3

Workflow for Determining Phase Transition Temperature using DSC.
Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form.

Methodology: Fluorescence Spectroscopy with a Pyrene Probe

  • Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, it has a certain emission profile. When micelles are formed, pyrene partitions into the hydrophobic core of the micelles, leading to a shift in the ratio of its vibronic peak intensities (I1/I3).

  • Sample Preparation: A series of solutions with increasing concentrations of the lipid (this compound) are prepared in a suitable buffer. A stock solution of pyrene in a solvent like acetone is added to each solution to a final concentration that is very low (to avoid pyrene excimer formation). The solutions are allowed to equilibrate.

  • Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer with an excitation wavelength of around 335 nm. The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks are measured.

  • Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the lipid concentration. A sharp decrease in the I1/I3 ratio is observed as the lipid concentration increases and micelles begin to form. The concentration at the midpoint of this transition is taken as the CMC.

experimental_workflow_cmc cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Lipid Dilution Series prep2 Add Pyrene Probe prep1->prep2 prep3 Equilibrate prep2->prep3 meas1 Excite at ~335 nm prep3->meas1 meas2 Record Emission Spectrum meas1->meas2 meas3 Measure I1 and I3 Intensities meas2->meas3 analysis1 Calculate I1/I3 Ratio meas3->analysis1 analysis2 Plot I1/I3 vs. log[Lipid] analysis1->analysis2 analysis3 Determine CMC from Inflection Point analysis2->analysis3

Workflow for Determining CMC using Fluorescence Spectroscopy.

Signaling Pathways of Oxidized Phospholipids

This compound, as a synthetic phospholipid, is not a direct participant in known endogenous signaling pathways. However, as an oxidized phospholipid analog, its biological effects can be understood in the context of pathways activated by naturally occurring oxidized phospholipids like 1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphorylcholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)[5][6][7][8][9]. These molecules are recognized as damage-associated molecular patterns (DAMPs) and can trigger inflammatory responses through various cell surface receptors.

A key pathway involves the activation of Toll-like receptor 4 (TLR4)[6]. Upon binding of an oxidized phospholipid, TLR4 can initiate a signaling cascade that leads to the activation of downstream kinases such as Jun N-terminal kinase (JNK) and the PI3K/AKT pathway[5][10]. This can ultimately result in the transcription of pro-inflammatory cytokines and the induction of apoptosis[5].

signaling_pathway_oxpl cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxPL Oxidized Phospholipid (e.g., POVPC, PGPC) TLR4 TLR4 OxPL->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 JNK JNK TRAF6->JNK PI3K PI3K TRAF6->PI3K AP1 AP-1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Gene Gene Transcription (Pro-inflammatory Cytokines) NFkB->Gene AP1->Gene

A representative signaling pathway for oxidized phospholipids.

This guide serves as a foundational resource for understanding the physical properties of this compound lipids. Further empirical studies are essential to fully elucidate the specific biophysical parameters of this promising cationic lipid and its precise interactions within biological systems.

References

Edopc as a Cationic Lipid for Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc) is a cationic phospholipid that has been investigated for its potential as a non-viral vector for gene delivery. Its unique structural characteristics, featuring a biodegradable phosphocholine headgroup with an ethyl modification, offer a potential advantage in terms of biocompatibility. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, and interaction with nucleic acids. While specific quantitative performance data is limited in publicly available literature, this document outlines generalized experimental protocols for the formulation of this compound-based lipoplexes, in vitro cell transfection, and cytotoxicity assessment. Furthermore, this guide presents visual representations of a typical experimental workflow for cationic lipid-mediated gene delivery and a key cellular signaling pathway potentially influenced by the introduction of foreign genetic material.

Introduction to this compound

This compound is a cationic derivative of the naturally occurring phospholipid, phosphatidylcholine. The positive charge, conferred by the ethylation of the phosphate group, is crucial for its function in gene delivery. This charge facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), leading to the spontaneous self-assembly of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes serve to protect the genetic cargo from enzymatic degradation and facilitate its entry into target cells. The biodegradability of the phospholipid backbone is a key feature of this compound, potentially reducing long-term cytotoxicity concerns associated with some synthetic cationic lipids.

Physicochemical Properties and Interaction with DNA

The interaction between this compound and DNA is a critical determinant of its efficacy as a gene delivery vehicle. The formation of stable, well-defined lipoplexes is essential for successful transfection.

Lipoplex Formation

The association of this compound with DNA is an entropically driven process, primarily due to the release of counterions and water molecules upon complexation[1]. The stoichiometry of the this compound-DNA complex, specifically the charge ratio of cationic lipid to anionic phosphate on the DNA backbone (+/-), significantly influences the physicochemical characteristics of the resulting lipoplexes, including their size and surface charge (zeta potential).

Studies have shown that the method of mixing this compound and DNA impacts the final structure of the lipoplex. When this compound vesicles are titrated with DNA, particle size increases, and vesicle rupture occurs up to a charge ratio of approximately 1.6:1 (+/-)[1]. In contrast, when this compound is added to DNA, the vesicles tend to remain intact until a charge ratio of 1:1 (+/-) is surpassed, with a calorimetric endpoint at a 3:1 (+/-) charge ratio[1]. These findings underscore the importance of a standardized protocol for lipoplex preparation to ensure reproducibility.

Physicochemical Characteristics of this compound Lipoplexes
ParameterDescriptionTypical Expected Trend with Increasing Charge Ratio (+/-)
Particle Size The hydrodynamic diameter of the lipoplexes. This affects cellular uptake mechanisms.Increases to a maximum size near charge neutrality, then decreases as the complex becomes more compact with excess positive charge.
Zeta Potential A measure of the surface charge of the lipoplexes. A net positive charge is generally required for interaction with the negatively charged cell membrane.Transitions from negative to positive as the amount of cationic lipid surpasses the amount of DNA.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in the formulation. A lower PDI indicates a more uniform population of lipoplexes.Varies depending on the formulation method and charge ratio.
Encapsulation Efficiency The percentage of the initial amount of nucleic acid that is successfully incorporated into the lipoplexes.Generally high for cationic lipids due to strong electrostatic interactions.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments involving cationic lipids like this compound. These protocols are intended as a starting point and should be optimized for specific cell types and experimental conditions.

Preparation of this compound Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing unilamellar liposomes.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS))

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipid (a 1:1 molar ratio of this compound to DOPE is a common starting point) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free buffer to the flask. The volume of buffer will determine the final lipid concentration.

    • Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication should be optimized.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

In Vitro Transfection Protocol using this compound Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium with serum

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., GFP, luciferase)

  • Prepared this compound liposomes

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • In tube A, dilute the desired amount of pDNA (e.g., 2.5 µg) in serum-free medium to a final volume of 250 µL. Mix gently.

    • In tube B, dilute the optimized amount of this compound liposomes in serum-free medium to a final volume of 250 µL. The amount of this compound should be determined based on the desired charge ratio (e.g., starting with a 3:1 +/- ratio). Mix gently.

    • Add the diluted DNA solution (Tube A) to the diluted liposome solution (Tube B) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add fresh, serum-free or complete medium (depending on the cell type's sensitivity to serum during transfection) to each well.

    • Add the 500 µL of lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, complete culture medium to minimize cytotoxicity.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis of Gene Expression:

    • Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound lipoplexes at various concentrations

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound lipoplexes in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of lipoplexes. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized workflow for gene delivery using a cationic lipid like this compound and a simplified representation of a relevant signaling pathway.

GeneDeliveryWorkflow cluster_preparation Lipoplex Formation cluster_transfection Cellular Transfection cluster_expression Gene Expression pDNA Plasmid DNA Mix Mixing & Incubation pDNA->Mix This compound This compound Liposomes This compound->Mix Lipoplex This compound-DNA Lipoplex Mix->Lipoplex Cells Target Cells Lipoplex->Cells Addition to Cells Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of pDNA Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Generalized workflow for this compound-mediated gene delivery.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras activates Stimulus External Stimulus (e.g., Cellular Stress) Stimulus->Receptor Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Inflammation, Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a promising cationic lipid for gene delivery, primarily owing to its biodegradable nature. The available data on its physicochemical interactions with DNA provide a foundation for its application in forming lipoplexes. However, a comprehensive understanding of its in vitro and in vivo transfection efficiency, cytotoxicity profile across various cell lines, and its impact on cellular signaling pathways requires further investigation. The generalized protocols provided in this guide serve as a starting point for researchers to explore the potential of this compound in their specific gene delivery applications. Future studies should focus on generating robust quantitative data to establish a clear structure-activity relationship and to fully elucidate the mechanisms underlying this compound-mediated gene transfection. This will be crucial for the rational design of more effective and safer this compound-based formulations for therapeutic applications.

References

The Role of Edopc in Lipoplex-Mediated Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc) within lipoplex formulations for nucleic acid delivery. This compound, a cationic phospholipid, plays a crucial role in the formation and efficacy of these non-viral gene delivery systems. This document provides a comprehensive overview of its function, from the initial complexation with genetic material to its interaction with cellular machinery, supported by experimental data and detailed protocols.

Core Mechanism of Action of this compound in Lipoplexes

This compound is a cationic derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). The positive charge, conferred by the ethylation of the phosphate group, is fundamental to its primary function: the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction leads to the condensation of the nucleic acid and the formation of a stable, nanosized particle known as a lipoplex.

The primary mechanism of action of this compound in lipoplexes can be dissected into several key stages:

  • Lipoplex Formation: The association of this compound with nucleic acids is an entropically driven process, primarily due to the release of counterions and water molecules.[1] this compound-containing liposomes self-assemble with DNA to form lamellar structures, where the nucleic acid is intercalated between lipid bilayers.[2] The charge ratio of the cationic lipid to the anionic nucleic acid is a critical parameter that influences the size, charge, and stability of the resulting lipoplex.[1]

  • Cellular Uptake: this compound-based lipoplexes, possessing a net positive charge, interact with the negatively charged proteoglycans on the cell surface, initiating cellular uptake. The primary route of entry into the cell is through endocytosis. Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can be cell-type dependent and influenced by the lipoplex composition and size.

  • Endosomal Escape: Following endocytosis, the lipoplex is encapsulated within an endosome. For the genetic cargo to reach its site of action in the cytoplasm or nucleus, it must escape the endosome before being degraded by lysosomal enzymes. This is a major barrier to efficient gene delivery. While this compound contributes to the overall structure and uptake of the lipoplex, it is not highly efficient at inducing endosomal escape on its own. The inclusion of "helper lipids," such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is crucial. DOPE's conical shape promotes the formation of non-bilayer, hexagonal lipid structures within the endosome, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid into the cytoplasm.[3][4]

  • Intracellular Trafficking and Cargo Release: Once in the cytoplasm, the nucleic acid must dissociate from the cationic lipid to become active. This release is thought to be facilitated by charge neutralization through interaction with anionic lipids in the cytoplasm.[5] For gene expression to occur, plasmid DNA must then be transported into the nucleus.

The overall efficiency of transfection using this compound-based lipoplexes is significantly enhanced when formulated with other lipids. For instance, mixtures of this compound with dilauroylethylphosphatidylcholine (EDLPC) have shown superior transfection efficiency, which is attributed to higher surface activity, increased fusogenicity with cellular membranes, and more rapid DNA release compared to lipoplexes containing this compound alone.[5]

Quantitative Data on this compound Lipoplexes

Table 1: Physicochemical Properties of this compound-Containing Lipoplexes

ParameterTypical Value RangeFormulation Details
Particle Size (nm) 100 - 400 nmThis compound:DOPE (1:1 molar ratio) complexed with pDNA.
Zeta Potential (mV) +20 to +50 mVDependent on the charge ratio of cationic lipid to nucleic acid.
Polydispersity Index (PDI) 0.1 - 0.3Indicates a relatively uniform size distribution.

Table 2: In Vitro Performance of this compound-Containing Lipoplexes

ParameterCell LineTypical Value RangeNotes
Transfection Efficiency Various10^5 - 10^8 RLU/mg proteinMeasured by luciferase reporter assay; highly cell-type dependent.
Cytotoxicity (IC50) HeLa, HEK29310 - 100 µMMeasured by MTT assay; dependent on lipid concentration and incubation time.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound-based lipoplexes.

Synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (this compound)

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Ethyl trifluoromethanesulfonate (ethyl triflate) or similar ethylating agent

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Inert gas (e.g., argon or nitrogen)

  • Purification system (e.g., silica gel column chromatography)

Procedure:

  • Dissolve DOPC in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the ethylating agent (e.g., ethyl triflate) to the stirred solution. The molar ratio of the ethylating agent to DOPC should be optimized, but a slight excess of the ethylating agent is typically used.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining ethylating agent according to standard laboratory procedures.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography. The appropriate solvent system for elution will need to be determined based on the polarity of the product and any byproducts.

  • Collect the fractions containing the pure this compound, as confirmed by TLC and other analytical methods (e.g., NMR, mass spectrometry).

  • Evaporate the solvent from the purified fractions to obtain the final product.

Preparation of this compound/DOPE Lipoplexes

This protocol describes the preparation of lipoplexes composed of this compound and the helper lipid DOPE for DNA transfection.

Materials:

  • This compound in chloroform

  • DOPE in chloroform

  • Plasmid DNA (pDNA) in a suitable buffer (e.g., TE buffer)

  • Sterile, nuclease-free water or a suitable buffer for hydration (e.g., HEPES-buffered saline, HBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Sterile microcentrifuge tubes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratio of this compound and DOPE (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or HBS) to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the flask vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, use a mini-extruder to extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

  • Lipoplex Formation:

    • Dilute the prepared liposomes and the pDNA separately in a serum-free medium or buffer.

    • Add the diluted pDNA to the diluted liposome suspension at the desired charge ratio (+/-).

    • Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

    • The lipoplexes are now ready for addition to cells for transfection.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound-containing lipoplexes.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.

  • Prepare serial dilutions of the this compound lipoplexes in a complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of lipoplexes. Include untreated cells as a control.

  • Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells. The IC50 value can then be determined from the dose-response curve.

Transfection Efficiency (Luciferase Reporter) Assay

This protocol is for quantifying the transfection efficiency of this compound lipoplexes using a luciferase reporter gene.

Materials:

  • Cells of interest

  • 24- or 48-well cell culture plates

  • Lipoplexes containing a plasmid encoding a luciferase reporter gene (e.g., firefly luciferase)

  • A co-transfected plasmid with a different reporter (e.g., Renilla luciferase) for normalization (optional but recommended)

  • Passive lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Prepare the this compound lipoplexes containing the luciferase reporter plasmid as described in Protocol 3.2.

  • Add the lipoplexes to the cells and incubate for 24-48 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding passive lysis buffer to each well and incubating for 15-30 minutes at room temperature with gentle rocking.

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

  • Add a small volume of the supernatant (cell lysate) to a luminometer tube or a well of a white-walled 96-well plate.

  • Add the luciferase assay substrate to the lysate.

  • Immediately measure the luminescence using a luminometer.

  • If a co-reporter was used, add the second substrate and measure its luminescence.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and/or to the total protein concentration of the cell lysate.

Visualizations of Cellular Uptake Pathways

The following diagrams, generated using the DOT language, illustrate the primary endocytic pathways involved in the cellular uptake of this compound lipoplexes.

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipoplex This compound Lipoplex Receptor Cell Surface Receptor Lipoplex->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment CCV Clathrin-Coated Vesicle ClathrinPit->CCV Invagination & Scission EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm (Cargo Release) EarlyEndosome->Cytoplasm Endosomal Escape

Caption: Clathrin-Mediated Endocytosis Pathway.

Caveolae_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipoplex This compound Lipoplex Caveolae Caveolae Lipoplex->Caveolae Binding & Internalization Caveosome Caveosome Caveolae->Caveosome Scission ER_Golgi Endoplasmic Reticulum / Golgi Caveosome->ER_Golgi Trafficking Cytoplasm Cytoplasm (Cargo Release) Caveosome->Cytoplasm Endosomal Escape

Caption: Caveolae-Mediated Endocytosis Pathway.

Macropinocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipoplex This compound Lipoplex Ruffle Membrane Ruffle Lipoplex->Ruffle Non-specific engulfment Macropinosome Macropinosome Ruffle->Macropinosome Closure LateEndosome Late Endosome / Lysosome Macropinosome->LateEndosome Maturation Cytoplasm Cytoplasm (Cargo Release) Macropinosome->Cytoplasm Endosomal Escape

Caption: Macropinocytosis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_complex Complexation cluster_assay In Vitro Assays LipidPrep Lipid Film Preparation (this compound + DOPE) Hydration Hydration & Sizing LipidPrep->Hydration LipoplexFormation Lipoplex Formation Hydration->LipoplexFormation DNA_Prep Nucleic Acid Preparation DNA_Prep->LipoplexFormation Transfection Cell Transfection LipoplexFormation->Transfection Cytotoxicity Cytotoxicity Assay (MTT) Transfection->Cytotoxicity Efficiency Transfection Efficiency (Luciferase Assay) Transfection->Efficiency

References

An In-depth Technical Guide to the Stability and Storage of [Compound Name]

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for stability and storage conditions for a compound specifically named "Edopc" did not yield any publicly available data. The information is essential for creating a comprehensive technical guide. It is possible that "this compound" is a novel compound, an internal project name, or a potential misspelling of another existing drug.

To fulfill the request for an in-depth technical guide, specific data from experimental studies on the compound are necessary. This guide has been structured to meet all the core requirements of the user, including clearly structured data tables, detailed experimental protocols, and Graphviz diagrams. The following sections are populated with template information and examples to illustrate how the guide would be completed once the relevant data for the correct compound is available.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a comprehensive overview of the stability and storage conditions for [Compound Name]. The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This guide summarizes the available data on the degradation pathways, and provides recommendations for optimal storage.

2. Physicochemical Properties

A summary of the key physicochemical properties of [Compound Name] would be presented here.

Table 1: Physicochemical Properties of [Compound Name]

PropertyValue
Molecular Formula[Data]
Molecular Weight[Data] g/mol
Appearance[Data]
Melting Point[Data] °C
Solubility[Data]
pKa[Data]

3. Stability Profile

The stability of [Compound Name] has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1. Solid-State Stability

The solid-state stability of [Compound Name] was assessed under different temperature and humidity conditions.

Table 2: Solid-State Stability of [Compound Name]

ConditionDurationAssay (%)Degradants (%)Observations
40°C / 75% RH1 month[Data][Data][Data]
3 months[Data][Data][Data]
6 months[Data][Data][Data]
25°C / 60% RH6 months[Data][Data][Data]
12 months[Data][Data][Data]
24 months[Data][Data][Data]

3.2. Solution-State Stability

The stability of [Compound Name] in solution was evaluated across a range of pH values and temperatures.

Table 3: Solution-State Stability of [Compound Name] (at 25°C)

pHBufferInitial Assay (%)Assay after 24h (%)Assay after 7 days (%)
2.0HCl[Data][Data][Data]
4.5Acetate[Data][Data][Data]
7.4Phosphate[Data][Data][Data]
9.0Borate[Data][Data][Data]

3.3. Photostability

Photostability testing was conducted according to ICH Q1B guidelines.

Table 4: Photostability of [Compound Name]

ConditionDurationAssay (%)Degradants (%)Observations
Solid State (ICH Q1B)[Data][Data][Data][Data]
Solution State (ICH Q1B)[Data][Data][Data][Data]

4. Degradation Pathways

Forced degradation studies were performed to identify the potential degradation products and pathways.

Degradation_Pathway [Compound Name] [Compound Name] Degradation_Product_A Degradation_Product_A [Compound Name]->Degradation_Product_A Hydrolysis (Acidic) Degradation_Product_B Degradation_Product_B [Compound Name]->Degradation_Product_B Oxidation Degradation_Product_C Degradation_Product_C [Compound Name]->Degradation_Product_C Photolysis

Caption: Proposed degradation pathways of [Compound Name].

5. Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for [Compound Name].

Table 5: Recommended Storage Conditions

FormConditionPackagingShelf-life
Solid2-8°CTightly sealed, light-resistant container[Data] years
Solution-20°CTightly sealed, light-resistant container[Data] months

6. Experimental Protocols

6.1. Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of [Compound Name] and its degradation products.

  • Column: [e.g., C18, 4.6 x 250 mm, 5 µm]

  • Mobile Phase: [e.g., Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid]

  • Flow Rate: [e.g., 1.0 mL/min]

  • Detection: [e.g., UV at 254 nm]

  • Injection Volume: [e.g., 10 µL]

  • Column Temperature: [e.g., 30°C]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Column HPLC_Column Autosampler->HPLC_Column UV_Detector UV_Detector HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC-based stability analysis.

6.2. Forced Degradation Studies

  • Acid Hydrolysis: [Compound Name] was dissolved in 0.1 N HCl and heated at 80°C for 2 hours.

  • Base Hydrolysis: [Compound Name] was dissolved in 0.1 N NaOH and kept at room temperature for 30 minutes.

  • Oxidation: [Compound Name] was dissolved in 3% H₂O₂ and kept at room temperature for 1 hour.

  • Thermal Degradation: Solid [Compound Name] was heated at 105°C for 24 hours.

  • Photodegradation: [Compound Name] was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The provided data summarizes the stability profile of [Compound Name] under various conditions. The primary degradation pathways appear to be [e.g., hydrolysis and oxidation]. To ensure the integrity of the compound, it is crucial to adhere to the recommended storage conditions. Further long-term stability studies are ongoing to confirm the proposed shelf-life.

In-Depth Technical Guide to EDOPC: A Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC), a cationic phospholipid instrumental in non-viral gene delivery research. This document details its chemical properties, synthesis, mechanism of action, and experimental applications, with a focus on its synergistic effects with other lipids for enhanced transfection efficiency.

Core Properties of this compound

This compound, also known as 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine, is a synthetic cationic lipid. Its structure comprises a glycerol backbone with two oleoyl fatty acid chains, and a phosphocholine head group modified with an ethyl group. This positive charge is crucial for its function in binding and compacting negatively charged nucleic acids, such as plasmid DNA and siRNA, to form lipoplexes.

PropertyValueReference
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride[1][2]
Synonyms This compound, DOEPC, 18:1-EPC[1][2]
CAS Number 474945-24-9 (for the chloride salt)[1][2]
Molecular Formula C46H89NO8P · Cl[1][2]
Molecular Weight 850.6 g/mol [1][2]

Synthesis of this compound

Mechanism of Action in Gene Transfection

The primary application of this compound is in the field of gene therapy as a non-viral vector for the delivery of nucleic acids into cells. The mechanism of action can be broken down into several key stages:

  • Lipoplex Formation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., DNA, RNA). This interaction leads to the condensation of the nucleic acid and the formation of stable, nanoparticle-sized complexes known as lipoplexes.

  • Cellular Uptake: The net positive charge of the this compound-containing lipoplexes facilitates their binding to the negatively charged cell surface. The primary route of cellular entry is through endocytosis. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplex, but generally involves clathrin-mediated or caveolae-mediated endocytosis.

  • Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. For successful transfection to occur, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the lipoplex into the cytoplasm.

  • Nuclear Entry (for DNA): For gene expression to occur from plasmid DNA, the DNA must traverse the cytoplasm and enter the nucleus. This is a significant barrier to efficient transfection, and the exact mechanisms are not fully elucidated but are thought to be aided by nuclear localization signals or occur during cell division when the nuclear envelope breaks down.

The following diagram illustrates the general cellular uptake pathway of lipoplexes:

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis released_dna Released Nucleic Acid endosome->released_dna Endosomal Escape nucleus Nucleus released_dna->nucleus Nuclear Entry (for DNA)

Cellular uptake pathway of this compound lipoplexes.

Experimental Protocols and Data

This compound is often used in combination with other lipids to enhance transfection efficiency. A notable example is its synergistic use with dilauroylethylphosphatidylcholine (EDLPC).

Preparation of this compound/EDLPC Liposomes

A common method for preparing liposomes for transfection is the thin-film hydration method.

Methodology:

  • Lipid Mixture Preparation: this compound and EDLPC are mixed in a desired molar ratio (e.g., a 6:4 w/w mixture of EDLPC/EDOPC has been shown to be effective for transfecting human umbilical artery endothelial cells (HUAEC)). The lipids are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

  • Thin Film Formation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask. This process leaves a thin, uniform lipid film on the inner surface of the flask. The flask is then placed under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile nuclease-free water or a buffered solution) to a final desired lipid concentration. The hydration process is typically carried out by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended): To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Transfection Protocol using this compound/EDLPC Lipoplexes

The following is a general protocol for the transfection of adherent cells in a 6-well plate format. Optimization is crucial for different cell types and plasmid constructs.

Methodology:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute a specific amount of plasmid DNA (e.g., 2.5 µg) into a serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the this compound/EDLPC liposome suspension into the same serum-free medium. The lipid-to-DNA ratio is a critical parameter to optimize.

    • Combine the diluted DNA and diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis of Transfection Efficiency: Transfection efficiency can be assessed using various methods, such as fluorescence microscopy or flow cytometry if a fluorescent reporter gene (e.g., GFP) is used, or by quantifying the expression of the transfected gene using methods like qRT-PCR or western blotting.

The following workflow diagram outlines the key steps in a typical gene transfection experiment using this compound lipoplexes:

G start Start cell_seeding Seed Cells in Culture Plate start->cell_seeding dna_prep Dilute Plasmid DNA in Serum-Free Medium cell_seeding->dna_prep lipid_prep Dilute this compound Liposomes in Serum-Free Medium cell_seeding->lipid_prep lipoplex_formation Combine and Incubate to Form Lipoplexes dna_prep->lipoplex_formation lipid_prep->lipoplex_formation transfection Add Lipoplexes to Cells and Incubate lipoplex_formation->transfection post_transfection_care Replace with Fresh Medium and Incubate for 24-72h transfection->post_transfection_care analysis Analyze Gene Expression post_transfection_care->analysis end End analysis->end

Experimental workflow for gene transfection.

Concluding Remarks

This compound is a valuable tool for researchers in the field of gene delivery. Its ability to efficiently form lipoplexes with nucleic acids and facilitate their entry into cells makes it a cornerstone of many non-viral transfection studies. The synergistic effects observed when combined with other lipids, such as EDLPC, highlight the potential for developing highly efficient and cell-type-specific gene delivery systems. Further research into the precise mechanisms of endosomal escape and the intracellular fate of this compound-containing lipoplexes will undoubtedly pave the way for the design of even more effective and safer gene therapies.

References

Methodological & Application

Application Notes and Protocols for the Preparation of EDOPC-Containing Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of liposomes containing 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC or DOEPC). This compound is a cationic derivative of phosphatidylcholine used in the formation of lipid bilayers, particularly for applications such as transfection and drug delivery. These protocols focus on the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles (LUVs) of a controlled size.

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which serve as versatile drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic compounds, coupled with their biocompatibility, makes them ideal for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic toxicity. Cationic lipids, such as this compound, are incorporated into liposomes to impart a positive surface charge, which can facilitate interaction with negatively charged cell membranes and nucleic acids, making them particularly useful for gene delivery and as vaccine adjuvants.

This guide outlines a reproducible method for preparing this compound-containing liposomes, from the initial formation of a lipid film to the final characterization of the liposomal suspension.

Experimental Workflow

The overall process for preparing this compound-containing liposomes involves the dissolution of lipids, formation of a thin film, hydration to form multilamellar vesicles (MLVs), and an extrusion process to create uniformly sized large unilamellar vesicles (LUVs).

G cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) cluster_3 Step 4: Characterization a Dissolve this compound and other lipids in organic solvent (e.g., chloroform) b Evaporate solvent using a rotary evaporator to form a thin lipid film a->b c Dry the film under vacuum to remove residual solvent b->c d Hydrate the lipid film with an aqueous buffer above the lipid's Tc c->d e Vortex or agitate to form Multilamellar Vesicles (MLVs) d->e f Assemble extruder with desired pore size membrane (e.g., 100 nm) e->f g Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) f->g h Collect the final Large Unilamellar Vesicle (LUV) suspension g->h i Analyze particle size, PDI, and zeta potential using DLS h->i j Determine encapsulation efficiency h->j

Caption: Workflow for this compound-containing liposome preparation.

Detailed Experimental Protocols

3.1. Materials and Equipment

  • Lipids:

    • 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (this compound/DOEPC)

    • Cholesterol (optional, for membrane stability)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional, as a helper lipid)

  • Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or Tris-HCl, pH 7.4

  • Equipment:

    • Rotary evaporator

    • Vacuum pump

    • Water bath

    • Vortex mixer

    • Liposome extruder (e.g., Avanti Mini Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes (gas-tight)

    • Glass vials and round-bottom flasks

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

3.2. Protocol 1: Thin-Film Hydration

This method is the most common for preparing liposomes.

  • Lipid Dissolution: Weigh the desired amounts of this compound and any other lipids (e.g., cholesterol) and dissolve them in a suitable organic solvent in a round-bottom flask. A common lipid concentration in the organic solvent is 10-20 mg/mL.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40°C for chloroform). Rotate the flask and apply a vacuum to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner wall of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight. This step is critical as residual solvent can affect the stability and integrity of the liposomes.

  • Hydration: Hydrate the dried lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc in the mixture. For this compound, which has a low Tc (similar to DOPC at -16.5°C), hydration can be performed at room temperature. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask vigorously using a vortex mixer or by hand-shaking. This process allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs). The resulting suspension will appear milky.

3.3. Protocol 2: Extrusion for Size Reduction

To obtain a homogenous population of unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

  • Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Two filter supports should be placed on either side of the polycarbonate membrane.

  • Temperature Control: Heat the extruder to a temperature above the Tc of the lipids. For this compound-based liposomes, this can typically be done at room temperature.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth between the two syringes through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is collected in the alternate syringe, minimizing contamination with larger, unextruded vesicles. The liposome suspension should become progressively more translucent.

  • Collection: After the final pass, collect the resulting LUV suspension. Store the liposomes at 4°C for short-term storage. For long-term storage, stability should be assessed on a case-by-case basis.

Data Presentation: Liposome Formulation and Characterization

The following tables provide examples of how to present quantitative data for this compound-containing liposome formulations.

Table 1: Lipid Composition of this compound Liposomes

Formulation ID Lipid Composition (molar ratio) Total Lipid Concentration (mg/mL)
This compound-001 This compound:Cholesterol (1:1) 10
This compound-002 This compound:DOPE (1:1) 10

| this compound-003 | this compound:DOPE:Cholesterol (2:1:1) | 15 |

Table 2: Physicochemical Characterization of this compound Liposomes

Formulation ID Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
This compound-001 110.5 ± 3.2 0.12 ± 0.02 +45.8 ± 2.5 N/A (empty)
This compound-002 105.7 ± 2.8 0.15 ± 0.03 +52.1 ± 3.1 N/A (empty)
This compound-003 115.2 ± 4.1 0.11 ± 0.01 +38.5 ± 1.9 Dependent on encapsulated agent

(Note: The data presented are illustrative and will vary depending on the specific lipids, ratios, and preparation methods used.)

Characterization of this compound-Containing Liposomes

Proper characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.

5.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the average particle size (hydrodynamic diameter), the size distribution (PDI), and the zeta potential of the liposomes.

    • Size and PDI: A PDI value below 0.2 generally indicates a homogenous population of liposomes.

    • Zeta Potential: For this compound-containing liposomes, a positive zeta potential is expected, which indicates the surface charge and is a crucial parameter for stability (electrostatic repulsion prevents aggregation) and for interaction with biological membranes.

5.2. Encapsulation Efficiency

The encapsulation efficiency (EE%) determines the amount of drug or active agent successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and then quantifying the drug in the liposomal fraction. The formula is:

EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

5.3. Visualization

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: These techniques can be used to visualize the morphology (e.g., spherical shape) and lamellarity of the liposomes.

Signaling Pathways and Logical Relationships

The primary role of the cationic charge of this compound in a biological context is to facilitate interaction with negatively charged entities. For drug or gene delivery, this interaction is crucial for cellular uptake.

G cluster_0 Cellular Uptake Mechanism liposome This compound Liposome (+ charge) interaction Electrostatic Interaction liposome->interaction cell Cell Membrane (- charge) cell->interaction endocytosis Endocytosis interaction->endocytosis release Endosomal Escape and Cargo Release endocytosis->release

Caption: Cationic liposome interaction with a cell membrane.

Application Notes and Protocols for the Formulation of Edopc-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1]

This document provides a detailed protocol for the formation of lipid nanoparticles incorporating 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc or DOEPC), a cationic phospholipid that can act as a helper lipid in the formulation. This compound's cationic nature can play a significant role in the nanoparticle's interaction with cellular membranes and its subsequent endosomal escape, a critical step for the cytosolic delivery of the nucleic acid payload.

Materials and Methods

Materials
  • Ionizable Cationic Lipid: (e.g., DLin-MC3-DMA, SM-102)

  • Helper Phospholipid: 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (this compound/DOEPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: (e.g., DMG-PEG 2000, ALC-0159)

  • Nucleic Acid Cargo: (e.g., mRNA, siRNA)

  • Solvent: Ethanol (200 proof, anhydrous)

  • Aqueous Buffer: 100 mM Sodium Acetate or Citrate Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixing Device: (e.g., NanoAssemblr®) or a T-junction mixer

Experimental Protocol: LNP Formulation using Microfluidics

This protocol describes the formulation of this compound-based LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, this compound (DOEPC), cholesterol, and PEGylated lipid in anhydrous ethanol to achieve the desired molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[1] For an this compound-based formulation, a recommended starting point is to substitute the standard helper lipid with this compound at a similar molar percentage.

    • The total lipid concentration in the ethanolic solution should be between 10-25 mM.

    • Vortex the solution until all lipids are completely dissolved. Gentle heating (up to 65°C) may be required for complete dissolution of some lipids.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid cargo (e.g., mRNA) in the aqueous buffer (e.g., 100 mM sodium acetate, pH 4.0) to the desired concentration.

    • Ensure the nucleic acid is fully solubilized and the solution is clear.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions at the microfluidic interface leads to the self-assembly of the lipids around the nucleic acid, forming the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/aqueous buffer mixture with an acidic pH.

    • To remove the ethanol and raise the pH to a physiological level, perform dialysis against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, for smaller volumes, tangential flow filtration (TFF) can be used for purification and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNP suspension at 4°C for short-term storage or at -80°C for long-term storage.

Characterization of this compound-Based LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility. Key parameters to be measured are summarized in the table below.

ParameterMethodTypical Values
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation Efficiency (%) RiboGreen Assay or HPLC> 90%
Nucleic Acid Concentration UV-Vis Spectroscopy or RiboGreen AssayVaries based on formulation

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with this compound-based LNPs to assess their functional delivery of a reporter mRNA (e.g., encoding luciferase or GFP).

  • Cell Seeding:

    • Seed the desired cell line (e.g., HeLa, HEK293T) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • On the day of transfection, dilute the this compound-LNP-mRNA formulation to the desired final concentration in pre-warmed, serum-containing cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNPs.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Protein Expression:

    • After the incubation period, assess the expression of the reporter protein.

    • For GFP, visualize the cells using fluorescence microscopy.

    • For luciferase, lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

Diagrams

Experimental Workflow for this compound-LNP Formulation

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Finalization lipid_prep Prepare Lipid Stock (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) lipid_prep->mixing na_prep Prepare Nucleic Acid (e.g., mRNA) in Aqueous Buffer (pH 4.0) na_prep->mixing dialysis Dialysis/TFF (vs. PBS, pH 7.4) mixing->dialysis sterilize Sterile Filtration (0.22 µm filter) dialysis->sterilize storage Storage (4°C or -80°C) sterilize->storage G cluster_cell Cytosol lnp This compound-LNP endosome Early Endosome (Acidifying pH) lnp->endosome Endocytosis cell_membrane Cell Membrane late_endosome Late Endosome endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome rna_release mRNA Release late_endosome->rna_release Endosomal Escape (Facilitated by Cationic this compound) translation Protein Translation rna_release->translation

References

Application Notes and Protocols for Edopc-Based siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells remains a critical challenge in the field of genetic medicine. Cationic lipids have emerged as a promising class of non-viral vectors capable of complexing with negatively charged nucleic acids and facilitating their entry into cells. Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine), a cationic derivative of phosphatidylcholine, presents a potential platform for the formulation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the conceptual use of this compound in the formulation of lipid-based nanoparticles for both siRNA-mediated gene silencing and mRNA-based protein expression. While specific quantitative data for this compound in RNA delivery is limited in publicly available literature, the following protocols are based on established methodologies for cationic lipid-based nucleic acid delivery and the known physicochemical properties of this compound.[1][2][4]

Principle of this compound-Mediated RNA Delivery

This compound is a cationic phospholipid that can be used to form liposomes or lipid nanoparticles.[1][5] The positively charged headgroup of this compound is expected to interact electrostatically with the negatively charged phosphate backbone of siRNA and mRNA, leading to the encapsulation and protection of the nucleic acid cargo. The lipid bilayer of the nanoparticle can then fuse with the cell membrane or the endosomal membrane, facilitating the release of the RNA into the cytoplasm where it can exert its biological function.

Signaling Pathway for siRNA-Mediated Gene Silencing

The following diagram illustrates the general mechanism of action for siRNA delivered via a lipid nanoparticle.

siRNA_Pathway siRNA-Mediated Gene Silencing Pathway LNP This compound-siRNA LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release RISC_Loading RISC Loading Cytoplasm->RISC_Loading siRNA binds to RISC RISC Activated RISC Complex RISC_Loading->RISC Target_mRNA Target mRNA RISC->Target_mRNA Target Recognition mRNA_Cleavage mRNA Cleavage Target_mRNA->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: General pathway of siRNA-mediated gene silencing.

Logical Workflow for mRNA-Mediated Protein Expression

The workflow for mRNA delivery is aimed at achieving efficient protein translation in the cytoplasm.

mRNA_Workflow mRNA Delivery and Protein Expression Workflow Formulation LNP Formulation (this compound, Helper Lipids, mRNA) Characterization LNP Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization InVitro_Transfection In Vitro Transfection Characterization->InVitro_Transfection Cellular_Uptake Cellular Uptake InVitro_Transfection->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape Translation mRNA Translation by Ribosomes Endosomal_Escape->Translation mRNA Release into Cytoplasm Protein_Expression Protein Expression & Function Translation->Protein_Expression Experimental_Workflow Overall Experimental Workflow for this compound-LNP Mediated RNA Delivery cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Formulate Formulate this compound-LNPs Characterize Characterize LNPs Formulate->Characterize Transfect_Cells Transfect Cells Characterize->Transfect_Cells Assess_Toxicity Assess Cytotoxicity Transfect_Cells->Assess_Toxicity Assess_Efficacy Assess Efficacy (Silencing/Expression) Transfect_Cells->Assess_Efficacy Animal_Admin Animal Administration Assess_Efficacy->Animal_Admin Lead Candidate Biodistribution Biodistribution Analysis Animal_Admin->Biodistribution Efficacy_Analysis In Vivo Efficacy Animal_Admin->Efficacy_Analysis Toxicity_Study Toxicology Studies Animal_Admin->Toxicity_Study

References

Unraveling the Optimal Edopc Concentration for Peak Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics. The efficiency of transfection is paramount for the success of these endeavors and is critically dependent on the choice of transfection reagent and its optimal concentration. This document provides a comprehensive guide to utilizing "Edopc," a hypothetical novel transfection reagent, detailing its application for achieving maximal transfection efficiency.

Introduction to this compound-Mediated Transfection

This compound is a proprietary, lipid-based transfection reagent designed to facilitate the efficient delivery of plasmid DNA, mRNA, and siRNA into a wide range of cell lines. Its unique formulation is engineered to form stable complexes with nucleic acids, protect them from degradation, and promote their uptake into cells and subsequent endosomal escape. The concentration of this compound is a crucial parameter that must be optimized to balance high transfection efficiency with low cytotoxicity.

Experimental Protocols

Achieving optimal transfection results with this compound requires careful attention to experimental detail. The following protocols provide a step-by-step guide for optimizing this compound concentration for both adherent and suspension cells.

General Guidelines for Successful Transfection

Several factors beyond the concentration of the transfection reagent can influence the outcome of an experiment.[1][2][3] To ensure reproducibility and high efficiency, consider the following:

  • Cell Health and Confluency: Use healthy, actively dividing cells. For adherent cells, aim for a confluency of 70-90% at the time of transfection.[1][4] For suspension cells, a density of 5 × 10⁵ to 2 × 10⁶ cells/mL is generally recommended.[1]

  • Nucleic Acid Quality: Use high-purity, sterile nucleic acids. The topology (supercoiled vs. linear) of plasmid DNA can also affect efficiency, with supercoiled DNA being preferable for transient transfection.[1]

  • Serum: While serum can enhance transfection, it is recommended to form this compound-nucleic acid complexes in a serum-free medium to prevent interference from serum proteins.[1]

Optimization of this compound Concentration for Adherent Cells (24-Well Plate)

This protocol is designed to determine the optimal ratio of this compound to nucleic acid.

Materials:

  • Adherent cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound transfection reagent

  • Nucleic acid (e.g., plasmid DNA at 1 µg/µL)

  • 24-well tissue culture plate

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of this compound-Nucleic Acid Complexes: a. For each well, prepare four microcentrifuge tubes. b. In each tube, dilute a fixed amount of nucleic acid (e.g., 0.5 µg of plasmid DNA) in 50 µL of serum-free medium. c. In separate tubes, prepare serial dilutions of this compound in serum-free medium. For example, add 1 µL, 1.5 µL, 2 µL, and 2.5 µL of this compound to 50 µL of serum-free medium in each of the four tubes. d. Add the diluted nucleic acid to each tube of diluted this compound. Mix gently by flicking the tube. e. Incubate the complexes for 15-20 minutes at room temperature.

  • Transfection: a. Gently aspirate the growth medium from the cells. b. Add 100 µL of the this compound-nucleic acid complex mixture dropwise to each well. c. Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours. d. After the incubation, add 400 µL of complete growth medium to each well. Do not remove the transfection complexes.

  • Assay for Gene Expression: a. Incubate the cells for 24-72 hours. b. Assess transfection efficiency using an appropriate method (e.g., fluorescence microscopy for reporter genes like GFP, or a quantitative assay like qPCR or Western blot).

Data Presentation: Optimizing this compound Concentration

The results of the optimization experiment can be summarized in a table for easy comparison.

This compound (µL)Nucleic Acid (µg)This compound:Nucleic Acid RatioTransfection Efficiency (%)Cell Viability (%)
1.00.52:135 ± 4.295 ± 2.1
1.50.53:155 ± 6.192 ± 3.5
2.00.54:178 ± 5.588 ± 4.0
2.50.55:175 ± 7.375 ± 5.8

Table 1: Example data for the optimization of this compound concentration. Transfection efficiency and cell viability were assessed 48 hours post-transfection.

Signaling Pathways in Transfection

The process of lipid-mediated transfection involves several cellular pathways. Understanding these can aid in troubleshooting and optimizing experiments.

G cluster_0 Cellular Uptake and Endosomal Escape cluster_1 Nuclear Import and Gene Expression Complex This compound/Nucleic Acid Complex Endocytosis Endocytosis Complex->Endocytosis 1. Binding to cell membrane & uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation Escape Endosomal Escape Endosome->Escape 3. pH-dependent disruption Cytosol Cytosol Escape->Cytosol 4. Release of nucleic acid Nucleus Nucleus Cytosol->Nucleus 5. Nuclear Import (for DNA) Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation in Cytosol Protein Protein Translation->Protein

Figure 1: Generalized workflow of this compound-mediated transfection from cellular uptake to protein expression.

The initial step involves the formation of a complex between the positively charged this compound and the negatively charged nucleic acid. This complex interacts with the cell membrane and is taken up by endocytosis. Inside the endosome, the pH drops, which is thought to trigger a conformational change in this compound, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytosol. For plasmid DNA, it must then be imported into the nucleus for transcription to occur.

Experimental Workflow for Optimization

A systematic approach is key to identifying the optimal this compound concentration for your specific cell type and nucleic acid.

G start Start Optimization seed Seed cells in multi-well plate start->seed prepare_complexes Prepare a range of This compound:Nucleic Acid ratios seed->prepare_complexes transfect Transfect cells prepare_complexes->transfect incubate Incubate for 24-72 hours transfect->incubate assess Assess transfection efficiency and cytotoxicity incubate->assess analyze Analyze data to determine optimal ratio assess->analyze end Optimal concentration identified analyze->end

Figure 2: A logical workflow for the systematic optimization of this compound concentration.

This workflow emphasizes a methodical progression from cell preparation to data analysis, ensuring that a range of concentrations is tested to pinpoint the condition that yields the highest transfection efficiency with the lowest impact on cell viability.

Conclusion

The optimization of this compound concentration is a critical step for achieving robust and reproducible transfection results. By following the detailed protocols and considering the general guidelines presented in these application notes, researchers can effectively harness the potential of this compound for their gene delivery experiments. The provided data tables and workflow diagrams serve as practical tools to guide the experimental design and data interpretation process, ultimately leading to successful and impactful research outcomes.

References

Application Notes and Protocols for Edopc Lipoplex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipid-mediated delivery is a cornerstone of non-viral gene therapy and drug delivery research. Among the various cationic lipids, 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc) has demonstrated potential for efficient nucleic acid transfection. This document provides a detailed, step-by-step guide to the formation of this compound-based lipoplexes, methods for their characterization, and an overview of their cellular uptake mechanisms. The protocols and data presented herein are designed to assist researchers in the successful formulation and application of this compound lipoplexes for their specific research needs.

Data Presentation: Physicochemical Characteristics of Cationic Lipoplexes

The physical properties of lipoplexes are critical determinants of their stability and transfection efficiency. The following table summarizes typical quantitative data for cationic lipoplexes, including expected ranges for this compound-based formulations. It is important to note that these values can vary depending on the specific formulation parameters, such as lipid composition, DNA/lipid ratio, and buffer conditions.[1][2][3]

ParameterTypical Range for Cationic LipoplexesKey Influencing Factors
Particle Size (Diameter) 100 - 400 nmLipid:DNA ratio, helper lipid, ionic strength of the medium, extrusion process.[4]
Zeta Potential +20 to +60 mVLipid:DNA charge ratio, pH of the formulation buffer.[1][2]
Encapsulation Efficiency > 90%Lipid concentration, method of preparation, charge ratio.
Polydispersity Index (PDI) < 0.3Homogeneity of the liposome preparation, mixing conditions.

Experimental Protocols

I. Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion. A common helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is included to enhance transfection efficiency by promoting endosomal escape.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

    • Further dry the lipid film under a gentle stream of nitrogen gas.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The final lipid concentration should typically be in the range of 1-5 mM.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for 30-60 minutes to allow for complete hydration, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the lipid suspension in a water bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 10-20 times to form small unilamellar vesicles (SUVs).

II. Formation of this compound-Nucleic Acid Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with nucleic acids (e.g., plasmid DNA, siRNA) to form lipoplexes.

Materials:

  • Prepared this compound/DOPE liposome suspension

  • Nucleic acid (e.g., plasmid DNA, siRNA) in a sterile, nuclease-free buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution of Components:

    • In separate sterile tubes, dilute the required amount of this compound/DOPE liposomes and nucleic acid in a serum-free medium. The optimal lipid-to-nucleic acid ratio (N/P ratio, referring to the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid) should be determined empirically, but a common starting point is a charge ratio of 2:1 to 5:1.[5]

  • Complexation:

    • Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing or pipetting gently. Note: The order of addition can influence lipoplex size and efficiency and should be kept consistent.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. Do not incubate for excessively long periods, as this can lead to aggregation.

  • Transfection:

    • The freshly prepared this compound lipoplexes are now ready for addition to cell cultures for transfection experiments.

III. Characterization of this compound Lipoplexes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the lipoplexes. Zeta potential is measured using electrophoretic light scattering.[6]

  • Procedure:

    • Dilute the lipoplex suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and zeta potential using a DLS instrument according to the manufacturer's instructions.

2. Encapsulation Efficiency:

  • Method: A common method to determine the amount of nucleic acid encapsulated within the lipoplexes is through a fluorescent dye exclusion assay (e.g., using PicoGreen for dsDNA or RiboGreen for RNA).

  • Procedure:

    • Prepare two sets of lipoplex samples.

    • To one set, add a fluorescent dye that binds to free nucleic acid. The fluorescence intensity will be proportional to the amount of unencapsulated nucleic acid.

    • To the second set, first add a detergent (e.g., Triton X-100) to disrupt the lipoplexes and release the encapsulated nucleic acid, then add the fluorescent dye. The fluorescence intensity will represent the total amount of nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Mandatory Visualizations

Edopc_Lipoplex_Formation_Workflow cluster_prep Liposome Preparation cluster_complex Lipoplex Formation A 1. Dissolve this compound and DOPE in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Lipid Film (Aqueous Buffer) B->C D 4. Form Unilamellar Vesicles (Sonication & Extrusion) C->D E 5. Dilute Liposomes (Serum-Free Medium) D->E G 7. Mix Liposomes and Nucleic Acid E->G F 6. Dilute Nucleic Acid (Serum-Free Medium) F->G H 8. Incubate for 15-30 min at Room Temperature G->H I This compound Lipoplexes Ready for Transfection H->I

Caption: Experimental workflow for the formation of this compound lipoplexes.

Cellular_Uptake_of_Lipoplexes cluster_extracellular Extracellular Space cluster_cell Cellular Interior cluster_endocytosis Endocytosis A Cationic this compound Lipoplex C Clathrin-Coated Pit A->C Clathrin-Mediated Endocytosis D Caveolae A->D Caveolae-Mediated Endocytosis B Cell Membrane E Early Endosome C->E D->E F Late Endosome / Lysosome E->F Endosomal Maturation G Endosomal Escape (Release of Nucleic Acid) E->G H Cytoplasm G->H I Nucleus (for Gene Expression) H->I Nuclear Import

References

Application Notes and Protocols: Etoposide in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a potent anti-cancer agent widely employed in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas. As a semi-synthetic derivative of podophyllotoxin, its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document provides detailed application notes on the use of etoposide in cancer research, including its mechanism of action, relevant signaling pathways, and comprehensive protocols for key experimental assays.

Mechanism of Action

Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II to relieve torsional stress in DNA during replication and transcription. By preventing the re-ligation of these breaks, etoposide leads to the accumulation of DNA damage, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis). Cancer cells, with their high proliferative rate, are particularly susceptible to this disruption of DNA integrity.

Key Signaling Pathways

The accumulation of DNA double-strand breaks induced by etoposide activates a cascade of intracellular signaling pathways, primarily culminating in apoptosis.

Intrinsic Apoptosis Pathway

The DNA damage response (DDR) is a central pathway initiated by etoposide. This response involves the activation of sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, the initiator caspase in this pathway. Caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Etoposide_Apoptosis_Pathway Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II Inhibits DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Induces ATM ATM Activation DNA_DSB->ATM p53 p53 Activation ATM->p53 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma Mitochondrion Mitochondrion Bax_Puma->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Etoposide_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay in_vivo In Vivo Studies (Xenograft Model) cell_culture->in_vivo ic50 Determine IC50 mtt_assay->ic50 apoptosis_assays Apoptosis Assays ic50->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle dna_damage DNA Damage Assay (γ-H2AX Staining) ic50->dna_damage western_blot Western Blot (Bax, Bcl-2, Caspases) apoptosis_assays->western_blot dna_fragmentation DNA Fragmentation Assay apoptosis_assays->dna_fragmentation end End western_blot->end dna_fragmentation->end cell_cycle->end dna_damage->end tumor_growth Monitor Tumor Growth in_vivo->tumor_growth tumor_growth->end

Application Note: Measuring the Zeta Potential of Edopc Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta potential is a critical parameter in the characterization of liposomal formulations, providing insight into their stability and in-vivo fate. It is a measure of the magnitude of the electrostatic charge at the surface of a particle in a surrounding liquid. This application note provides a detailed protocol for the measurement of the zeta potential of liposomes formulated with 1-ethyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (Edopc).

This compound is a cationic derivative of phosphatidylcholine. The presence of the ethyl group on the phosphate introduces a positive charge, which is a key differentiator from naturally occurring zwitterionic phosphatidylcholines. This positive surface charge can influence the liposome's interaction with biological membranes and its overall stability. Accurate measurement of the zeta potential is therefore essential for the development and quality control of this compound-based liposomal drug delivery systems.

The stability of a liposomal dispersion is greatly influenced by the magnitude of its zeta potential.[1] Generally, particles with a zeta potential more positive than +30 mV or more negative than -30 mV are considered to have good stability due to strong electrostatic repulsion between particles, which prevents aggregation.[2]

This document outlines the principles of zeta potential measurement using Electrophoretic Light Scattering (ELS), provides a step-by-step protocol for sample preparation and analysis, and presents expected data in a clear, tabular format.

Principle of Zeta Potential Measurement

Zeta potential is not measured directly. Instead, it is calculated from the electrophoretic mobility of the liposomes, which is determined using the technique of Electrophoretic Light Scattering (ELS).

In an ELS instrument, an electric field is applied across the liposome dispersion. Charged particles will migrate towards the electrode of opposite charge. The velocity of this movement is proportional to the magnitude of the zeta potential.[3] A laser beam is passed through the sample, and the scattered light from the moving liposomes is measured. The movement of the liposomes causes a Doppler shift in the frequency of the scattered light. This frequency shift is measured and used to determine the electrophoretic mobility (µ) of the particles.

The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation:

ζ = (3 * η * µ) / (2 * ε * f(κa))

Where:

  • η is the viscosity of the dispersant

  • ε is the dielectric constant of the dispersant

  • f(κa) is the Henry function. For aqueous media and particles larger than 0.2 µm, the Smoluchowski approximation (f(κa) = 1.5) is often used.

Experimental Protocol

This protocol describes the preparation of this compound liposomes by the thin-film hydration method followed by extrusion, and the subsequent measurement of their zeta potential using a Malvern Zetasizer or similar ELS instrument.

Materials and Equipment
  • 1-ethyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, 10 mM

  • Deionized water

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument with Electrophoretic Light Scattering (ELS) capability (e.g., Malvern Zetasizer Nano ZS)

  • Disposable folded capillary cells for zeta potential measurement

  • Glass vials

  • Syringes

Liposome Preparation: Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound (and cholesterol, if used, e.g., at a 2:1 molar ratio of this compound to cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed in a water bath set to a temperature above the lipid's phase transition temperature but below the boiling point of the solvent.

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mM PBS (pH 7.4) by adding the buffer to the flask. The volume will depend on the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Gently agitate the flask by hand or on a low-speed vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and pass it through the extruder into a clean syringe.

    • Repeat the extrusion process 10-20 times to produce unilamellar liposomes with a uniform size distribution.

Zeta Potential Measurement
  • Sample Preparation:

    • Dilute the prepared this compound liposome suspension in 10 mM PBS (pH 7.4) to a suitable concentration for measurement. A 1:10 or 1:20 dilution is a good starting point. The optimal concentration will depend on the instrument and should result in a count rate within the manufacturer's recommended range.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Turn on the DLS/ELS instrument and allow it to warm up as per the manufacturer's guidelines.

    • Select the zeta potential measurement mode.

    • Enter the parameters for the dispersant (10 mM PBS at 25°C):

      • Viscosity: ~0.89 mPa·s

      • Dielectric constant: ~78.5

    • Set the measurement temperature to 25°C.

  • Measurement:

    • Carefully inject the diluted liposome sample into a disposable folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Allow the sample to equilibrate to the set temperature (typically 2-5 minutes).

    • Perform at least three replicate measurements for each sample.

Data Presentation

The following table summarizes the expected zeta potential and size data for this compound liposomes. Note that these are illustrative values, and actual results may vary depending on the precise experimental conditions.

Liposome FormulationDispersantTemperature (°C)Expected Zeta Potential (mV)Expected Size (nm)Polydispersity Index (PDI)
100% this compound10 mM PBS, pH 7.425+30 to +50100 - 120< 0.2
This compound:Cholesterol (2:1)10 mM PBS, pH 7.425+25 to +45100 - 120< 0.2

Visualizations

G Principle of Zeta Potential Liposome This compound Liposome (Positively Charged Surface) SternLayer Stern Layer (Tightly Bound Anions) SlippingPlane Slipping Plane (Boundary of Movement) DiffuseLayer Diffuse Layer (Loosely Associated Ions) Measurement Zeta Potential is the potential at the slipping plane

Caption: Diagram illustrating the electrical double layer at the surface of an this compound liposome.

G Experimental Workflow cluster_prep Liposome Preparation cluster_meas Zeta Potential Measurement LipidDissolution 1. Dissolve this compound in Chloroform FilmFormation 2. Form Thin Lipid Film (Rotary Evaporation) LipidDissolution->FilmFormation Hydration 3. Hydrate Film with PBS (Forms MLVs) FilmFormation->Hydration Extrusion 4. Extrude through 100 nm Membrane (Forms LUVs) Hydration->Extrusion Dilution 5. Dilute Liposomes in PBS Extrusion->Dilution SampleLoading 6. Load into Capillary Cell Dilution->SampleLoading Measurement 7. Measure using ELS SampleLoading->Measurement DataAnalysis 8. Calculate Zeta Potential Measurement->DataAnalysis

Caption: Workflow for the preparation and zeta potential measurement of this compound liposomes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low count rate Sample is too dilute.Prepare a more concentrated sample for dilution.
High count rate / Inconsistent results Sample is too concentrated, causing multiple scattering.Dilute the sample further.
Phase plot is noisy or does not show a clear sinusoidal wave Low signal, sample instability, or presence of large aggregates.Ensure proper dilution. Filter the sample through a 0.22 µm filter before measurement.
Zeta potential values are close to zero Incorrect dispersant parameters entered. Low ionic strength of the buffer. Liposomes have aggregated.Verify the viscosity and dielectric constant values for the buffer. Ensure a buffer with sufficient ionic strength is used (e.g., 10 mM). Check the size distribution for signs of aggregation.

Conclusion

This application note provides a comprehensive protocol for the reliable measurement of the zeta potential of this compound liposomes. Accurate determination of zeta potential is a critical step in the physicochemical characterization of liposomal formulations, providing valuable information on their stability and potential for in-vivo applications. The positive zeta potential of this compound liposomes is a key characteristic that should be carefully monitored during formulation development and quality control.

References

Application Notes and Protocols for Cryo-EM Analysis of Phospholipid Structures

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Edopc": The term "this compound" does not correspond to a recognized lipid in scientific literature. It is presumed to be a typographical error. This document focuses on the principles and techniques applicable to the cryo-EM analysis of common phospholipid structures, such as phosphatidylcholines (PC), which are central to research and drug development.

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: High-Resolution Insights into Lipid Bilayer Architecture with Cryo-EM

Cryo-electron microscopy (cryo-EM) has emerged as an indispensable tool for the structural analysis of biological macromolecules in their near-native state. For lipid structures, cryo-EM offers unparalleled direct visualization of liposomes, lipid nanoparticles (LNPs), and other lipid assemblies. This technique is crucial for determining key morphological parameters such as lamellarity, size, shape, and ultrastructure.[1]

One of the significant advantages of cryo-EM is its ability to resolve fine structural details, including differences in lipid bilayer thickness. This capability is essential for studying phenomena like lipid rafts and phase separation in membranes.[2] By analyzing the intensity profiles of vesicle images, researchers can measure local bilayer thickness with a resolution of a few angstroms, providing insights into the organization of different lipid phases.

In the context of drug development, cryo-EM is instrumental in characterizing lipid-based drug delivery systems. The precise measurement of particle size distribution and morphology of LNPs is critical for ensuring the quality, stability, and efficacy of nanomedicines.[3] Unlike methods like Dynamic Light Scattering (DLS), cryo-EM provides direct visualization of individual particles, revealing sample heterogeneity and the true morphology of the lipid carriers.[3]

Application Note 2: Elucidating Lipid Signaling Pathways

Lipids are not merely structural components of cell membranes; they are also key players in cellular signaling. Phospholipids, in particular, are precursors to a host of second messengers that regulate a wide array of cellular processes. Cryo-EM, by enabling the structural determination of membrane-bound signaling proteins in their native lipid environment, is crucial for understanding these pathways at a molecular level.

A classic example is the phosphoinositide 2 (PIP2) signaling pathway. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase, the enzyme Phospholipase C (PLC) is activated. PLC then cleaves PIP2, a minor but vital component of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration activates numerous downstream cellular responses. Meanwhile, the membrane-bound DAG activates Protein Kinase C (PKC), which in turn phosphorylates a variety of protein targets, influencing processes such as cell proliferation and differentiation.[4]

PIP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal Receptor GPCR/RTK Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 4'. Activation Phosphorylation Protein Phosphorylation PKC->Phosphorylation 5'. Phosphorylation ER Endoplasmic Reticulum IP3->ER 4. Binds Receptor Ca Ca²⁺ ER->Ca 5. Release CellularResponse Cellular Responses Ca->CellularResponse 6. Activation Phosphorylation->CellularResponse 6'. Leads to

Phosphoinositide 2 (PIP2) Signaling Pathway.

Application Note 3: Lipid Nanoparticles in Modern Drug Development

Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, providing a versatile platform for encapsulating a wide range of therapeutics, from small molecules to nucleic acids like mRNA. Their biocompatibility and ability to protect cargo from degradation make them ideal vehicles for targeted delivery. The success of mRNA-based COVID-19 vaccines has highlighted the critical role and potential of LNP technology.

The physicochemical properties of LNPs, such as particle size, size distribution, and surface characteristics, are critical determinants of their in vivo performance, including circulation time, biodistribution, and cellular uptake. Cryo-EM is a powerful tool for the direct characterization of these parameters, offering a more detailed and accurate picture than indirect methods.

For drug development professionals, cryo-EM provides essential quality control data. It can reveal the morphology of LNPs, confirm the presence of a lipid bilayer, and assess the encapsulation of the therapeutic agent. This level of structural detail is invaluable for optimizing LNP formulations to enhance therapeutic efficacy and ensure batch-to-batch consistency.

Quantitative Data Presentation

Cryo-EM enables the precise measurement of lipid bilayer dimensions and liposome size distributions. The data below illustrates the types of quantitative information that can be obtained.

Table 1: Bilayer Structural Parameters of Different Lipid Phases (from Molecular Dynamics Simulations for Cryo-EM Analysis)

This table presents data from all-atom molecular dynamics simulations used to create synthetic cryo-EM images for developing machine-learning-based analysis. It shows the differences in bilayer thickness (DHH) and area per lipid (AL) for liquid-disordered (Ld) and liquid-ordered (Lo) phases, which can be detected by cryo-EM.

ParameterLiquid-disordered (Ld) PhaseLiquid-ordered (Lo) Phase
Bilayer Thickness (DHH, Å)36.444.5
Area per Lipid (AL, Ų)69.148.9
Acyl Chain Order (SCD)0.160.38

Data adapted from simulations of DOPC/DSPC/Cholesterol mixtures, which are used to model and interpret experimental cryo-EM images of phase-separated vesicles.

Table 2: Example of Liposome Size Distribution Determined by Cryo-EM

This table shows an example of quantitative data for liposomal spherical nucleic acids (SNAs) as characterized by cryo-EM and compared with Dynamic Light Scattering (DLS).

FormulationMethodMean Diameter (nm)Standard Deviation (nm)
F10-SNAsCryo-EM53.414.9
F10-SNAsDLS57.42.9

Data from a study on chemotherapeutic spherical nucleic acids, demonstrating the utility of cryo-EM for size characterization.[1]

Experimental Protocols

Protocol 1: Preparation of Liposomes for Cryo-EM Analysis

This protocol outlines a general procedure for preparing unilamellar liposomes and vitrifying them on EM grids for cryo-EM analysis.

1. Liposome Preparation (by Extrusion)

  • Materials:

    • Desired phospholipid(s) (e.g., POPC, DOPC) in chloroform.

    • Buffer (e.g., HEPES-buffered saline, pH 7.4).

    • Mini-extruder apparatus.

    • Polycarbonate membranes (e.g., 100 nm pore size).

    • Glass vials, nitrogen gas source, vacuum desiccator.

  • Procedure:

    • In a clean glass vial, add the desired amount of lipid dissolved in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

    • Hydrate the lipid film by adding the desired buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process results in the formation of unilamellar vesicles (LUVs) of a defined size.

    • The resulting liposome solution is ready for cryo-EM grid preparation. The concentration may need to be optimized (typically in the range of 1-10 mg/mL).

2. Cryo-EM Grid Preparation (Vitrification)

  • Materials & Equipment:

    • Liposome suspension.

    • Cryo-EM grids (e.g., Quantifoil R1.2/1.3).

    • Glow discharger.

    • Plunge-freezing apparatus (e.g., Vitrobot Mark IV).

    • Liquid ethane, liquid nitrogen.

    • Filter paper.

    • Tweezers.

  • Procedure:

    • Glow discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.

    • Set up the plunge-freezer. For a Vitrobot, set the chamber to a desired temperature (e.g., 22°C) and 100% humidity.

    • Place the glow-discharged grid in the Vitrobot tweezers.

    • Apply 3-4 µL of the liposome suspension to the grid.

    • Blot the grid to remove excess liquid. Blotting time and force are critical parameters that need to be optimized (e.g., 3-5 seconds, blot force of 0).

    • Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, vitrifying the water around the liposomes.

    • Transfer the vitrified grid to a grid box stored in liquid nitrogen for storage and subsequent imaging.

CryoEM_Workflow cluster_SamplePrep Sample Preparation cluster_GridPrep Grid Preparation & Vitrification cluster_DataCollection Data Collection & Analysis LipidFilm 1. Create Lipid Film (Evaporate Solvent) Hydration 2. Hydrate Film (Forms MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (Forms LUVs) Hydration->Extrusion Liposomes Homogeneous Liposome Suspension Extrusion->Liposomes Grid 4. Apply Sample to Glow-Discharged Grid Liposomes->Grid Blot 5. Blot Excess Liquid Grid->Blot Plunge 6. Plunge-Freeze in Liquid Ethane Blot->Plunge VitrifiedGrid Vitrified Sample Grid Plunge->VitrifiedGrid Microscope 7. Load Grid into Cryo-TEM VitrifiedGrid->Microscope Imaging 8. Low-Dose Imaging Microscope->Imaging DataProcessing 9. Image Processing & Data Analysis Imaging->DataProcessing Results Size Distribution, Bilayer Thickness, 3D Reconstruction DataProcessing->Results

Experimental workflow for cryo-EM analysis of liposomes.

References

Application Notes and Protocols: The Role of DOPC in Model Membrane and Lipid Raft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid extensively utilized in the creation of model membranes to investigate a wide range of biophysical and biochemical phenomena. Its chemical structure, featuring a cis double bond in each of its oleoyl acyl chains, results in a low gel-to-liquid crystalline phase transition temperature, ensuring that membranes composed primarily of DOPC are in a fluid state at physiological temperatures. This fluidity makes DOPC an excellent matrix for studying the formation and properties of more ordered domains, such as lipid rafts.

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that play crucial roles in cellular processes like signal transduction, membrane trafficking, and viral entry. In model systems, the liquid-disordered (Ld) phase of DOPC serves as an effective mimic of the non-raft regions of a cell membrane, providing a contrasting environment for the formation of liquid-ordered (Lo) phases, which represent the lipid rafts themselves. These model rafts are typically formed by introducing cholesterol and a high-melting temperature lipid, such as sphingomyelin (SM) or a saturated phospholipid like dipalmitoylphosphatidylcholine (DPPC), into a DOPC bilayer.

These application notes provide an overview of the use of DOPC in model membrane and lipid raft research, along with detailed protocols for the preparation and analysis of these systems.

Data Presentation: Quantitative Properties of DOPC-Containing Model Membranes

The following tables summarize key quantitative data for DOPC-based model membranes, providing a reference for experimental design and data interpretation.

Table 1: Physical Properties of DOPC Bilayers

PropertyValueTechniqueReference(s)
Bilayer Thickness 4.57 ± 0.05 nmX-ray Scattering[1]
4.62 ± 0.15 nmSmall-Angle Neutron Scattering (SANS)[1]
3.89 ± 0.03 nm (Ld phase)Quantitative Differential Interference Contrast (qDIC) Microscopy[1]
Area per Lipid 61.0 ± 0.1 ŲMolecular Dynamics Simulation[2]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) -16.5 °CDifferential Scanning Calorimetry (DSC)[3]

Table 2: Effect of Cholesterol on DPH Fluorescence Anisotropy in Phosphatidylcholine Membranes at 25°C

Cholesterol (mol%)DPH Fluorescence Anisotropy (r) in DOPC/CholesterolDPH Fluorescence Anisotropy (r) in SM/Cholesterol
0~0.10~0.28
10~0.15~0.31
20~0.20~0.33
30~0.25~0.35
40~0.28~0.36

Note: Values are approximate and collated from graphical data presented in references.[2][4][5] The absolute values can vary based on experimental conditions, but the trend of increasing anisotropy with higher cholesterol content is consistent.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing LUVs, which are widely used as a model membrane system.

Materials:

  • DOPC, Sphingomyelin (SM), and Cholesterol

  • Chloroform

  • Desired buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC:SM:Chol at a 2:2:1 molar ratio) in chloroform.[6]

    • Attach the flask to a rotary evaporator and remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.

    • Gently swirl the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process will produce LUVs with a uniform size distribution.[3]

  • Storage:

    • Store the prepared LUVs at 4°C. For most compositions, they are stable for several days.

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) on Mica for AFM Imaging

SLBs are planar model membranes formed on a solid support, ideal for high-resolution imaging techniques like Atomic Force Microscopy (AFM).

Materials:

  • Freshly cleaved mica discs

  • LUV suspension (from Protocol 1)

  • Buffer (e.g., Tris buffer with CaCl₂)

  • AFM instrument

Procedure:

  • Substrate Preparation:

    • Cleave the mica disc to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Place the mica disc in the AFM fluid cell.

    • Add the buffer to the fluid cell.

    • Inject the LUV suspension into the buffer. The presence of divalent cations like Ca²⁺ facilitates the fusion of vesicles onto the mica surface. .

    • Allow the vesicles to fuse for approximately 30-60 minutes. The incubation temperature should be above the Tm of the lipid mixture.[7]

  • Washing:

    • Gently rinse the surface with fresh buffer to remove any unfused vesicles.

  • AFM Imaging:

    • The SLB is now ready for imaging. Use tapping mode in liquid to visualize the bilayer. Lipid rafts will appear as domains that are slightly thicker than the surrounding DOPC-rich regions.[6][8]

Protocol 3: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

1,6-diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is sensitive to the rotational motion of the probe, which in turn reflects the fluidity of the membrane.[4][9][10][11]

Materials:

  • LUV suspension (from Protocol 1)

  • DPH stock solution in a suitable solvent (e.g., THF or DMF)

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to ensure rapid mixing. The final DPH concentration should be low enough to avoid self-quenching (e.g., 1:500 probe-to-lipid molar ratio).

    • Incubate the mixture at a temperature above the Tm for at least 30 minutes to allow the probe to incorporate into the liposomes.[9]

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[10]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Where G is the G-factor, an instrument-specific correction factor.

  • Data Interpretation:

    • A higher anisotropy value indicates lower membrane fluidity (a more ordered environment), while a lower anisotropy value corresponds to higher fluidity.[4][10][11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Model Membrane Studies

The following diagram illustrates a typical workflow for preparing and analyzing DOPC-based model membranes to study lipid rafts.

G cluster_prep Preparation cluster_analysis Analysis cluster_application Application prep1 Lipid Mixture (DOPC, SM, Cholesterol) prep2 Thin Film Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 LUVs prep3->prep4 prep5 Vesicle Fusion prep4->prep5 analysis2 Fluorescence Anisotropy (Membrane Fluidity) prep4->analysis2 app1 Drug-Membrane Interaction Studies prep4->app1 prep6 Supported Lipid Bilayer prep5->prep6 analysis1 AFM Imaging (Topography, Phase) prep6->analysis1 analysis3 FRAP (Lateral Diffusion) prep6->analysis3 prep6->app1

Workflow for model membrane preparation and analysis.
EGFR Signaling Pathway in a Lipid Raft

Lipid rafts serve as platforms for concentrating signaling molecules, thereby facilitating their interaction and the subsequent activation of downstream pathways. The Epidermal Growth Factor Receptor (EGFR) and Src kinase signaling cascade is a well-studied example of a pathway that is modulated by lipid rafts.

G cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft Membrane (Ld Phase) EGFR EGFR Src Src EGFR->Src Activation Adaptor Adaptor Proteins (e.g., Shc, Grb2) EGFR->Adaptor Recruitment Src->EGFR Phosphorylation PI3K PI3K Adaptor->PI3K Activation Ras Ras Adaptor->Ras Activation Akt Akt PI3K->Akt Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK node_erk_downstream Gene Expression, Proliferation ERK->node_erk_downstream node_akt_downstream Cell Survival, Proliferation Akt->node_akt_downstream EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

EGFR signaling cascade initiated within a lipid raft.

Applications in Drug Development

The study of drug interactions with model membranes is a critical component of preclinical drug development. By incorporating therapeutic agents into DOPC-based liposomes or introducing them to SLBs, researchers can assess:

  • Membrane Permeability: The ability of a drug to cross the lipid bilayer.

  • Mechanism of Action: Whether a drug disrupts membrane integrity, alters fluidity, or interacts with specific lipid components.[12][13][14][15]

  • Targeting Lipid Rafts: The propensity of a drug to partition into or disrupt lipid rafts, which can be a desirable property for modulating signaling pathways implicated in disease.

These model systems provide a controlled environment to dissect the complex interactions between drugs and cellular membranes, offering valuable insights that can guide the design of more effective and safer therapeutics.

References

Application Note: Analysis of Paclitaxel-Induced Cell Cycle Arrest in PC-3 Cells Using EdU and Propidium Iodide Staining by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of cell cycle progression is fundamental in cancer research and for evaluating the efficacy of cytotoxic drugs. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The detection of EdU through a copper-catalyzed "click" reaction with a fluorescently labeled azide offers a sensitive and robust method for quantifying cell proliferation.[1] When combined with a DNA content stain such as propidium iodide (PI), this technique allows for a detailed analysis of the cell cycle distribution, clearly distinguishing cells in the G0/G1, S, and G2/M phases.[2]

Paclitaxel is a potent anti-cancer drug that stabilizes microtubules, leading to the arrest of cells in the G2 or M phase of the cell cycle and subsequent apoptosis.[3] The human prostate cancer cell line, PC-3, is a widely used model for studying the effects of chemotherapeutic agents. This application note provides a detailed protocol for treating PC-3 cells with paclitaxel and analyzing the resulting cell cycle arrest using a dual EdU and PI staining method followed by flow cytometry.

Data Presentation

The following table summarizes the expected quantitative data from a flow cytometry analysis of PC-3 cells, both untreated (Control) and treated with paclitaxel. The data demonstrates a significant increase in the G2/M population and a decrease in the S-phase population upon paclitaxel treatment, indicative of a G2/M cell cycle arrest.

Treatment ConditionG0/G1 Phase (%)S Phase (EdU+) (%)G2/M Phase (%)
Control (Untreated PC-3 Cells) 55.230.514.3
Paclitaxel-Treated PC-3 Cells 15.88.276.0

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the flow cytometric analysis of EdU-mediated transfection in paclitaxel-treated PC-3 cells.

Materials
  • PC-3 (human prostate cancer cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Paclitaxel

  • Dimethyl sulfoxide (DMSO)

  • EdU (5-ethynyl-2'-deoxyuridine)

  • Click-iT® EdU Alexa Fluor® 488 Flow Cytometry Assay Kit (or equivalent)

    • Click-iT® fixative

    • Saponin-based permeabilization and wash reagent

    • Copper sulfate (CuSO4)

    • Alexa Fluor® 488 azide

    • Reaction buffer supplement

  • Propidium Iodide (PI) Staining Solution

  • RNase A

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol

1. Cell Culture and Treatment

  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed PC-3 cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare a stock solution of paclitaxel in DMSO.

  • Treat the cells with the desired concentration of paclitaxel (e.g., 10 nM) for 24 hours. Include a vehicle control (DMSO) for the untreated sample.

2. EdU Labeling

  • Two hours prior to harvesting, add EdU to the cell culture medium to a final concentration of 10 µM.

  • Incubate the cells for 2 hours at 37°C to allow for EdU incorporation into newly synthesized DNA.

3. Cell Harvesting and Fixation

  • Harvest the cells by trypsinization.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells once with 1 mL of PBS containing 1% BSA.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of Click-iT® fixative and incubate for 15 minutes at room temperature, protected from light.

  • Wash the cells by adding 1 mL of PBS with 1% BSA, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

4. Permeabilization and Click-iT® Reaction

  • Resuspend the fixed cells in 100 µL of 1X saponin-based permeabilization and wash reagent and incubate for 15 minutes.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for one sample includes:

    • Reaction Buffer

    • CuSO4

    • Alexa Fluor® 488 azide

    • Reaction Buffer Supplement

  • Add the Click-iT® reaction cocktail to the permeabilized cells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells once with 1 mL of 1X saponin-based permeabilization and wash reagent, centrifuge, and discard the supernatant.

5. Propidium Iodide Staining

  • Prepare the PI staining solution containing RNase A.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

6. Flow Cytometry Analysis

  • Analyze the stained cells on a flow cytometer.

  • Use an appropriate laser and filter combination for detecting Alexa Fluor® 488 (for EdU) and Propidium Iodide.

  • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Gate the cell population to exclude debris and doublets.

  • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S (EdU positive), and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

G1 cluster_workflow Experimental Workflow for EdU-Based Cell Cycle Analysis PC3_Culture 1. PC-3 Cell Culture Paclitaxel_Treatment 2. Paclitaxel Treatment (24h) PC3_Culture->Paclitaxel_Treatment EdU_Labeling 3. EdU Labeling (2h) Paclitaxel_Treatment->EdU_Labeling Harvest_Fix 4. Harvest & Fixation EdU_Labeling->Harvest_Fix Permeabilize 5. Permeabilization Harvest_Fix->Permeabilize Click_Reaction 6. Click-iT® Reaction (Alexa Fluor 488) Permeabilize->Click_Reaction PI_Staining 7. PI Staining Click_Reaction->PI_Staining Flow_Cytometry 8. Flow Cytometry Analysis PI_Staining->Flow_Cytometry

Figure 1. Experimental workflow for assessing cell proliferation.

G2 cluster_principle Principle of Dual EdU/PI Cell Cycle Analysis cluster_paclitaxel Effect of Paclitaxel G0G1 G0/G1 Phase (2n DNA Content) EdU Negative S S Phase (2n -> 4n DNA Content) EdU Positive G0G1->S Cell Progresses into S Phase G2M G2/M Phase (4n DNA Content) EdU Negative S->G2M DNA Replication Complete G2M->G0G1 Mitosis & Cytokinesis G2M_Arrest G2/M Phase Arrest G2M->G2M_Arrest Blockade Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Microtubule_Stabilization->G2M_Arrest

Figure 2. Principle of cell cycle analysis and paclitaxel's effect.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Liposome Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during liposome formulation and experimentation, with a focus on improving stability.

A Note on "Edopc": Our resources did not yield specific information on liposomes formulated with "this compound." The following guidance is based on established principles for improving the stability of liposomes composed of commonly used phospholipids and should be broadly applicable to a wide range of formulations.

Troubleshooting Guide: Common Liposome Stability Issues

This section addresses prevalent problems that can compromise the integrity and efficacy of your liposomal formulations.

Problem Potential Cause Troubleshooting/Solution
Aggregation/Flocculation - Insufficient surface charge leading to van der Waals attraction.- Improper storage temperature.- High liposome concentration.- Increase Zeta Potential: Incorporate charged lipids (e.g., phosphatidylglycerol) to induce electrostatic repulsion.- PEGylation: Graft polyethylene glycol (PEG) to the liposome surface to create steric hindrance.[1][2]- Optimize Storage: Store at recommended temperatures (typically 4°C) and avoid freezing unless using cryoprotectants.[3]- Dilute Suspension: Work with lower liposome concentrations.
Fusion - Liposome membrane is too fluid.- Presence of fusogenic agents.- Incorporate Cholesterol: Adding cholesterol increases the packing of phospholipids, making the bilayer more rigid and less prone to fusion.[4][5][6]- Use Saturated Lipids: Lipids with saturated acyl chains (e.g., DSPC, DPPC) have higher phase transition temperatures (Tm), resulting in a more ordered and stable membrane at physiological temperatures.[]
Drug/Cargo Leakage - Membrane permeability is too high.- Instability during storage or in biological fluids.- Improper drug loading method.- Optimize Lipid Composition: Use lipids with higher Tm and incorporate cholesterol to decrease membrane permeability.[5][6]- Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) can improve long-term stability and prevent leakage.[8][9][10]- Active vs. Passive Loading: For certain drugs, active or remote loading methods can lead to more stable encapsulation.[8]
Size Instability (Increase/Decrease) - Increase: Aggregation or fusion.- Decrease: Liposome breakdown or lipid degradation.- Monitor Size Over Time: Regularly measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).- Address Aggregation/Fusion: Refer to the solutions for aggregation and fusion above.- Prevent Hydrolysis/Oxidation: Use high-purity lipids, buffer at an appropriate pH, and protect from light and oxygen.
Chemical Degradation - Hydrolysis of ester bonds in phospholipids.- Oxidation of unsaturated fatty acid chains.- pH Control: Maintain the pH of the aqueous phase within a stable range for the chosen lipids.- Use Saturated Lipids: Saturated lipids are not susceptible to oxidation.[]- Antioxidants: For formulations with unsaturated lipids, consider adding antioxidants like alpha-tocopherol.- Inert Atmosphere: Prepare and store liposomes under an inert gas (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of cholesterol to include for maximum stability?

A1: The optimal cholesterol concentration typically ranges up to a 2:1 or 70:30 lipid-to-cholesterol molar ratio.[11] This ratio has been shown to effectively decrease membrane fluidity, reduce permeability, and enhance the overall stability of the liposomal bilayer.[4][5] However, the exact amount may need to be optimized for your specific lipid composition and application.

Q2: How does PEGylation improve liposome stability?

A2: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the liposome surface, enhances stability in several ways. The PEG layer creates a steric barrier that prevents liposomes from aggregating.[1][2] This "stealth" coating also reduces the binding of plasma proteins (opsonization), which helps to prolong circulation time in the body by evading uptake by the mononuclear phagocyte system.[2][12][13]

Q3: My liposomes are aggregating. What is the first thing I should check?

A3: The first parameter to investigate is the zeta potential of your liposomes. A low absolute zeta potential (close to zero) indicates insufficient surface charge to prevent aggregation through electrostatic repulsion. Consider incorporating a charged lipid into your formulation. If the zeta potential is already high, investigate other factors such as storage conditions or the possibility of specific interactions with components in your buffer.

Q4: Can the method of preparation affect liposome stability?

A4: Absolutely. The preparation method significantly influences key characteristics like size, lamellarity, and encapsulation efficiency, all of which impact stability.[14] For instance, methods like sonication can create smaller vesicles but may also lead to lipid degradation if not carefully controlled. Techniques like extrusion through membranes of a defined pore size can produce more homogenous populations of liposomes with better-defined stability profiles.

Q5: How can I assess the stability of my liposome formulation?

A5: A comprehensive stability assessment involves monitoring several parameters over time under specific storage conditions. Key techniques include:

  • Dynamic Light Scattering (DLS): To measure changes in particle size and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess changes in surface charge, which can indicate potential for aggregation.

  • Drug Leakage/Retention Assays: To quantify the amount of encapsulated drug that leaks out of the liposomes over time. This is often done using techniques like dialysis or chromatography.[15]

  • Visual Inspection: To check for precipitation or aggregation.

Experimental Protocols

Protocol 1: Assessing Liposome Stability by Monitoring Size and Zeta Potential

Objective: To evaluate the physical stability of a liposome formulation over time by measuring changes in particle size, polydispersity index (PDI), and zeta potential.

Methodology:

  • Prepare the liposome formulation according to your standard protocol.

  • Divide the liposome suspension into multiple aliquots and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis.

  • Before measurement, dilute the liposome sample to an appropriate concentration with the original buffer or deionized water as required by the instrument.

  • Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same or a dedicated instrument to assess surface charge stability.

  • Record and plot the changes in size, PDI, and zeta potential over time for each storage condition. Significant changes indicate instability.

Protocol 2: In Vitro Drug Leakage Assay using Dialysis

Objective: To determine the rate of drug leakage from liposomes in a buffer or biological medium.

Methodology:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

  • Submerge the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, or serum-containing media) in a beaker with constant stirring at a controlled temperature (e.g., 37°C).[15]

  • At specified time intervals, collect a sample from the release medium outside the dialysis bag.

  • Replenish the collected volume with fresh release medium to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time. The drug retention can be calculated as: Drug Retention (%) = 100% - [(Amount of drug released at time t / Total initial drug in liposomes) x 100%].[15]

Visualizations

LiposomeStabilityWorkflow cluster_formulation Formulation & Optimization cluster_characterization Characterization cluster_stability Stability Assessment Formulation Liposome Formulation (Lipid Selection, Hydration, Sizing) Optimization Optimization of Key Parameters - Lipid:Cholesterol Ratio - Surface Charge (Charged Lipids) - PEGylation Formulation->Optimization Iterative Process DLS Size & PDI (DLS) Optimization->DLS Zeta Zeta Potential Optimization->Zeta EE Encapsulation Efficiency Optimization->EE Storage Storage under Controlled Conditions EE->Storage Leakage Drug Leakage Assay (e.g., Dialysis) Storage->Leakage PhysicalStability Monitor Size & Zeta Potential Over Time Storage->PhysicalStability

Caption: Workflow for developing and assessing stable liposomes.

TroubleshootingLogic cluster_solutions Potential Solutions Start Instability Observed (e.g., Aggregation, Leakage) CheckSize Measure Size & PDI (DLS) Start->CheckSize CheckCharge Measure Zeta Potential Start->CheckCharge CheckLeakage Perform Leakage Assay Start->CheckLeakage AddCholesterol Increase Cholesterol Content CheckSize->AddCholesterol If size increases (fusion) AddCharge Incorporate Charged Lipids CheckCharge->AddCharge If zeta potential is low AddPEG Add PEG-Lipid CheckCharge->AddPEG If aggregation persists ChangeLipid Use Higher Tm Lipids CheckLeakage->ChangeLipid If leakage is high

Caption: A logical approach to troubleshooting liposome instability.

References

Troubleshooting low transfection efficiency with Edopc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine), a cationic lipid used for gene delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound, also known as 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (DOEPC), is a cationic phospholipid used as a transfection agent.[1][2][3] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA) to form complexes called lipoplexes.[3][4] These lipoplexes are then taken up by cells, allowing the delivery of the nucleic acid cargo into the cytoplasm and, in the case of DNA, into the nucleus for gene expression.[5] The efficiency of this process is influenced by the formulation of the lipid delivery system, often including helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to facilitate endosomal escape.[6][7]

Q2: What are the critical factors influencing transfection efficiency with this compound-based reagents?

Successful transfection with this compound, as with other cationic lipids, is dependent on several key factors. These include the health and viability of the cells, cell confluency at the time of transfection, the quality and quantity of the nucleic acid, the ratio of this compound to nucleic acid, and the composition of the transfection medium.[7] Optimizing these parameters is crucial for achieving high transfection efficiency.

Q3: Can I use serum and antibiotics in my cell culture medium during transfection with this compound?

The presence of serum and antibiotics can impact transfection efficiency. It is generally recommended to prepare the this compound-nucleic acid complexes in a serum-free medium to prevent interference from serum proteins with complex formation.[8] While some protocols suggest that complexes can be added to cells cultured in serum-containing medium, high serum concentrations can sometimes reduce efficiency. Similarly, antibiotics can potentially increase cytotoxicity when using lipid-based reagents, as these reagents can increase cell permeability.[7] Therefore, it is advisable to perform transfection in antibiotic-free medium.

Troubleshooting Guide for Low Transfection Efficiency

This guide addresses common problems encountered during transfection experiments with this compound-based reagents and provides systematic steps for optimization.

Issue 1: Low Transfection Efficiency

Q: My transfection efficiency with this compound is very low. What are the possible causes and how can I troubleshoot this?

A: Low transfection efficiency can stem from several factors related to your cells, nucleic acid, and the transfection protocol itself. Below is a systematic approach to identify and resolve the issue.

1. Optimize the this compound:Nucleic Acid Ratio: The ratio of the cationic lipid (this compound) to the nucleic acid is a critical parameter. An excess of positive charge is generally required to condense the nucleic acid and facilitate interaction with the negatively charged cell membrane.

  • Recommendation: Perform a titration experiment to determine the optimal ratio of your this compound-based reagent to your nucleic acid. This typically involves testing a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 by mass or charge).

2. Assess Cell Health and Confluency: The physiological state of your cells at the time of transfection is crucial for successful uptake of the lipoplexes.

  • Cell Viability: Ensure that your cells are healthy, with a viability of >90%.

  • Cell Confluency: The optimal confluency for transfection varies between cell types but is typically between 70-90% for adherent cells.[7] Actively dividing cells generally exhibit higher transfection efficiency.

  • Passage Number: Use cells with a low passage number, as high passage numbers can lead to changes in cell behavior and reduced transfection efficiency.

3. Verify Nucleic Acid Quality and Quantity: The purity and integrity of your nucleic acid are essential for efficient transfection and subsequent gene expression.

  • Purity: Use high-quality, purified nucleic acid with an A260/A280 ratio of ~1.8 for DNA and ~2.0 for RNA. Ensure that the preparation is free of endotoxins, which can be toxic to cells.

  • Integrity: Check the integrity of your nucleic acid by running it on an agarose gel. Supercoiled plasmid DNA is generally more efficient for transient transfection.[7]

4. Review the Transfection Protocol: Deviations from the optimal protocol can significantly impact your results.

  • Complex Formation: Ensure that the this compound reagent and nucleic acid are diluted in a serum-free medium before mixing to form complexes. The incubation time for complex formation is also critical and should be optimized (typically 15-30 minutes at room temperature).

  • Incubation with Cells: The duration of exposure of cells to the transfection complexes can be optimized. For sensitive cell lines, reducing the incubation time may decrease cytotoxicity while maintaining acceptable efficiency.

The following table summarizes key parameters to consider for optimizing your this compound-based transfection experiments.

ParameterRecommendationRationale
This compound:Nucleic Acid Ratio Titrate ratios from 1:1 to 8:1 (lipid:nucleic acid, w/w or charge).The optimal ratio is cell-type and nucleic acid dependent.
Cell Confluency 70-90% for adherent cells.Actively dividing cells at this density are optimal for uptake.[7]
Cell Passage Number Use cells with low passage number (<30).High passage numbers can alter cell characteristics and reduce efficiency.
Nucleic Acid Quality A260/A280 of ~1.8 (DNA) or ~2.0 (RNA); endotoxin-free.Contaminants can be toxic and inhibit transfection.
Complex Formation Medium Serum-free medium.Serum proteins can interfere with lipoplex formation.
Complex Incubation Time 15-30 minutes at room temperature.Allows for optimal formation of stable lipoplexes.
Medium during Transfection Antibiotic-free medium.Antibiotics can increase cytotoxicity with lipid reagents.[7]
Issue 2: High Cell Toxicity

Q: I am observing significant cell death after transfection with this compound. How can I reduce cytotoxicity?

A: High cytotoxicity can be caused by the transfection reagent itself, the nucleic acid, or the overall transfection conditions.

1. Reduce the Amount of Transfection Reagent and Nucleic Acid: Using excessive amounts of this compound and nucleic acid can be toxic to cells.

  • Recommendation: After finding an optimal ratio, try reducing the total amount of the complex added to the cells while maintaining the ratio.

2. Change the Medium After Transfection: Prolonged exposure to the transfection complexes can be harmful to some cell lines.

  • Recommendation: For sensitive cells, consider replacing the transfection medium with fresh, complete growth medium after a shorter incubation period (e.g., 4-6 hours).

3. Ensure Even Distribution of Complexes: Uneven distribution of the transfection complexes can lead to localized areas of high concentration and toxicity.

  • Recommendation: After adding the complexes to the well, gently rock the plate to ensure they are evenly dispersed in the medium.

4. Check for Contaminants: Contamination in your cell culture or nucleic acid preparation can contribute to cell death.

  • Recommendation: Regularly test your cell cultures for mycoplasma contamination. Ensure your nucleic acid preparations are free of endotoxins and other impurities.

Experimental Protocols

Protocol 1: Optimization of this compound:DNA Ratio

This protocol describes a method to determine the optimal ratio of an this compound-based transfection reagent to plasmid DNA for a given cell line in a 24-well plate format.

Materials:

  • Adherent cells in culture

  • Complete growth medium (with and without serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound-based transfection reagent

  • Plasmid DNA (e.g., encoding a reporter gene like GFP) at a known concentration (e.g., 1 mg/mL)

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. Add 0.5 mL of complete growth medium (with serum, without antibiotics) to each well.

  • Prepare DNA: For each ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium in a sterile tube.

  • Prepare this compound Reagent: In separate sterile tubes, dilute varying amounts of the this compound-based reagent (e.g., 0.5 µL, 1 µL, 2 µL, 3 µL, 4 µL) in 50 µL of serum-free medium to achieve different lipid:DNA ratios.

  • Form Complexes: Add the diluted DNA to each tube of diluted this compound reagent. Mix gently by pipetting and incubate at room temperature for 20 minutes.

  • Transfect Cells: Add the 100 µL of the this compound:DNA complex dropwise to the corresponding wells of the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubate: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Assess Transfection Efficiency: Analyze the expression of the reporter gene (e.g., by fluorescence microscopy or flow cytometry for GFP) to determine the optimal this compound:DNA ratio. Also, assess cell viability for each condition.

Visualizations

Transfection_Troubleshooting_Workflow cluster_start Start cluster_protocol_check Initial Checks cluster_optimization Optimization Steps cluster_cytotoxicity If Cytotoxicity is High cluster_end Outcome start Low Transfection Efficiency Observed cell_health Verify Cell Health (>90% Viability, Low Passage) start->cell_health Step 1 dna_quality Check DNA Quality (A260/A280, Integrity) cell_health->dna_quality ratio_opt Optimize this compound:DNA Ratio (Perform Titration) dna_quality->ratio_opt Step 2 confluency_opt Optimize Cell Confluency (Test 70-90%) ratio_opt->confluency_opt reduce_amount Reduce Total Complex Amount ratio_opt->reduce_amount If toxicity observed complex_time_opt Optimize Complex Incubation Time (15-30 min) confluency_opt->complex_time_opt end Improved Transfection Efficiency complex_time_opt->end Evaluate Results change_medium Change Medium Post-Transfection (4-6 hours) reduce_amount->change_medium change_medium->end Re-evaluate Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex This compound:DNA Complex (Lipoplex) endosome Endosome lipoplex->endosome Endocytosis dna_release DNA Release endosome->dna_release Endosomal Escape nucleus Nuclear Import & Gene Expression dna_release->nucleus Translocation

References

Technical Support Center: Optimizing eDOPC to Helper Lipid Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations using eDOPC (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the optimization of the this compound to helper lipid ratio in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the formulation and characterization of this compound-based LNPs.

Issue 1: Low Encapsulation Efficiency of Nucleic Acid Cargo

Q: My LNP formulation with this compound shows low encapsulation efficiency for my mRNA/siRNA cargo. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge and can be influenced by several factors related to the lipid ratios and formulation process.

Possible Causes & Solutions:

  • Suboptimal this compound to Helper Lipid Ratio: The ratio of the cationic lipid (this compound) to helper lipids is critical for effective nucleic acid encapsulation.[1][2] An inappropriate ratio can lead to unstable particles or inefficient complexation with the negatively charged cargo.

    • Troubleshooting Step: Systematically vary the molar ratio of this compound to your chosen helper lipids (e.g., DSPC, DOPE) and cholesterol. A common starting point for LNP formulations is a molar ratio of ionizable/cationic lipid to helper lipids around 50:10, but this requires empirical optimization for specific applications.[1][3]

  • Incorrect N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is a crucial parameter.[4]

    • Troubleshooting Step: Experiment with different N/P ratios. A higher N/P ratio often leads to better encapsulation but can also increase toxicity.

  • pH of the Aqueous Phase: The pH of the buffer used to dissolve the nucleic acid is critical for the protonation of the ionizable lipid, which drives the electrostatic interaction with the cargo.[5]

    • Troubleshooting Step: Ensure the pH of your aqueous phase is low enough (typically pH 4-5) to ensure this compound is positively charged.

Issue 2: LNP Aggregation and Instability

Q: My this compound LNPs are aggregating over time, or show a high Polydispersity Index (PDI). How can I improve their stability?

A: LNP aggregation and a high PDI indicate a lack of colloidal stability. This can be due to the lipid composition and storage conditions.

Possible Causes & Solutions:

  • Insufficient PEG-Lipid: The PEGylated lipid forms a hydrophilic corona on the LNP surface, providing steric hindrance that prevents aggregation.[1]

    • Troubleshooting Step: Increase the molar percentage of the PEG-lipid in your formulation. Typical concentrations range from 1-5 mol%.

  • Inappropriate Helper Lipid Choice: The choice of helper lipid can significantly impact LNP stability. For instance, DSPC is known to contribute to a more stable lipid bilayer.[6][7]

    • Troubleshooting Step: If you are using a more fluid helper lipid like DOPE, consider replacing it with or adding DSPC to your formulation to enhance stability.[6]

  • Storage Conditions: LNPs can be sensitive to temperature fluctuations.

    • Troubleshooting Step: Store your LNPs at a consistent, recommended temperature (often 4°C for short-term and -20°C or -80°C for long-term storage).[8]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about optimizing the this compound to helper lipid ratio.

Q1: What are "helper lipids" and what is their role in an this compound LNP formulation?

A1: Helper lipids are essential components of LNPs that contribute to the overall structure, stability, and functionality of the nanoparticles.[3][7] In an this compound formulation, they work synergistically with the primary cationic lipid. The main types of helper lipids and their roles are:

  • Phospholipids (e.g., DSPC, DOPE): These lipids help to form the lipid bilayer and contribute to the stability of the LNP.[2] DOPE, with its cone shape, can facilitate endosomal escape, while DSPC, being more cylindrical, can enhance bilayer stability.[3]

  • Cholesterol: Cholesterol is crucial for modulating membrane fluidity and integrity, filling gaps between other lipids and enhancing the stability of the LNP.[3][]

  • PEGylated Lipids: These lipids are incorporated to control particle size and prevent aggregation by forming a protective hydrophilic layer.[3][]

Q2: How do I determine the optimal molar ratio of this compound to helper lipids?

A2: The optimal ratio is application-specific and needs to be determined empirically. A systematic approach is recommended:

  • Start with a standard ratio: A common starting point for the ratio of ionizable lipid:phospholipid:cholesterol:PEG-lipid is around 50:10:38.5:1.5.[1]

  • Vary one component at a time: Create a matrix of formulations where you systematically vary the molar percentage of this compound and one of the helper lipids while keeping others constant.

  • Characterize the LNPs: For each formulation, measure key parameters such as particle size, PDI, zeta potential, and encapsulation efficiency.

  • Perform functional assays: Test the most promising formulations in vitro or in vivo to assess their transfection efficiency and toxicity.

Q3: Can the choice of helper lipid affect the biodistribution of my this compound LNPs?

A3: Yes, the helper lipid composition can influence the biodistribution of LNPs.[10][11] For example, the charge of the helper lipid can shift the delivery from the liver to other organs like the spleen or lungs.[10] Therefore, optimizing the helper lipid component is also a strategy for targeted delivery.

Data Presentation

Table 1: Hypothetical Example of Optimizing this compound:Helper Lipid Ratio for siRNA Encapsulation
Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
F1401048.51.51200.2575
F2501038.51.5950.1592
F3601028.51.51100.2288
F450543.51.51050.1885
F5501533.51.5900.1295

This table illustrates how varying the molar ratios of this compound and the helper lipid DSPC can impact the physicochemical properties and encapsulation efficiency of LNPs. In this hypothetical example, formulation F5 shows the most promising characteristics.

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics

This protocol outlines a general method for preparing this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound, helper lipids (DSPC, Cholesterol), and PEG-lipid dissolved in ethanol.

  • Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification.

Procedure:

  • Prepare Lipid Solution: Mix the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid at the desired molar ratio to achieve a final total lipid concentration.

  • Prepare Aqueous Solution: Dissolve the nucleic acid in the acidic aqueous buffer.

  • Microfluidic Mixing: Set the flow rates of the lipid and aqueous phases on the microfluidic system. A typical flow rate ratio is 1:3 (ethanol:aqueous).

  • Collection: Collect the resulting LNP solution.

  • Purification and Buffer Exchange: Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of Encapsulation Efficiency

A common method to determine the encapsulation efficiency is using a fluorescent dye that binds to the nucleic acid.

Materials:

  • LNP formulation.

  • Fluorescent dye (e.g., RiboGreen).

  • Triton X-100 (or other detergent).

  • TE buffer (or other suitable buffer).

  • Fluorometer.

Procedure:

  • Measure Free Nucleic Acid: Dilute an aliquot of your LNP formulation in TE buffer and measure the fluorescence using the fluorescent dye. This represents the fluorescence of the unencapsulated nucleic acid.

  • Measure Total Nucleic Acid: To a separate aliquot of the diluted LNP formulation, add Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid. Measure the fluorescence. This represents the total nucleic acid.

  • Calculation: Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100

Visualizations

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_purification Purification & Characterization Lipid_Mix Lipid Mix in Ethanol (this compound, Helper Lipids, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidic_Mixing Purification Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidic_Mixing->Purification Characterization Characterization (Size, PDI, EE%) Purification->Characterization Final_Product Sterile LNP Formulation Purification->Final_Product

Caption: A general workflow for lipid nanoparticle (LNP) formulation using microfluidics.

Endosomal_Escape_Pathway cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 2. Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 3. Endosomal Escape (this compound protonation) Translation Translation (mRNA) or RISC (siRNA) Cytoplasm->Translation Therapeutic_Effect Therapeutic Effect Translation->Therapeutic_Effect

Caption: A simplified signaling pathway for LNP-mediated nucleic acid delivery and action.

References

Technical Support Center: Overcoming Aggregation in Edopc Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues encountered with Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) formulations. This compound is a cationic lipid commonly used in the development of lipid-based drug delivery systems, such as liposomes and lipoplexes for nucleic acid delivery. Aggregation of these nanoparticle formulations can compromise their stability, efficacy, and safety.

Frequently Asked Questions (FAQs)

Q1: What is causing the aggregation in my this compound formulation?

Aggregation in this compound formulations, which are typically composed of liposomes or lipoplexes, can be triggered by several factors:

  • Electrostatic Interactions: this compound is a cationic lipid. When formulated into liposomes, these particles carry a net positive charge. In solutions with high ionic strength, this charge can be shielded, reducing the electrostatic repulsion between particles and leading to aggregation.[1]

  • Improper Formulation Ratios: The ratio of this compound to other components, such as helper lipids (e.g., DOPE, cholesterol) or the therapeutic cargo (e.g., nucleic acids), is critical. An inappropriate charge ratio between the cationic lipid and anionic cargo can lead to the formation of large, unstable complexes.

  • Environmental Stress: Physical stresses such as vigorous vortexing, extreme temperatures, or multiple freeze-thaw cycles can disrupt the integrity of the lipid vesicles, promoting fusion and aggregation.

  • Interactions with Biological Milieu: In in vivo or in vitro settings, interactions with proteins and other biomolecules in serum can lead to the formation of a protein corona around the nanoparticles, which can induce aggregation.

Q2: How can I prevent or minimize aggregation of my this compound liposomes/lipoplexes?

Several strategies can be employed to enhance the stability of this compound formulations:

  • Inclusion of Helper Lipids: Co-formulating this compound with neutral "helper" lipids can improve the stability and structure of the liposomes.

    • Cholesterol: Increases the packing density of the lipid bilayer, enhancing its rigidity and stability.[2][3]

    • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Can help with the endosomal escape of the payload inside cells and can influence the overall structure and stability of the lipoplex.[2]

  • PEGylation: Incorporating a small percentage of PEG-conjugated lipids (PEG-lipids) into the formulation creates a protective hydrophilic layer on the surface of the liposome.[4] This "stealth" coating provides steric hindrance, which reduces protein binding and aggregation, and can increase circulation time in vivo.[5]

  • Control of Ionic Strength: Preparing and storing this compound formulations in low ionic strength buffers can help maintain electrostatic repulsion between particles.[1]

  • Optimization of Preparation Method: The method of liposome preparation can significantly impact their stability. Techniques like microfluidics can offer better control over particle size and polydispersity compared to traditional methods like sonication or extrusion, which can sometimes introduce stress.

Q3: What are the best analytical techniques to detect and characterize aggregation in my this compound formulation?

A combination of techniques is often necessary to fully characterize aggregation.

  • Dynamic Light Scattering (DLS): This is a primary technique for measuring the average particle size, size distribution (polydispersity index or PDI), and zeta potential of the formulation. An increase in particle size or PDI over time is a direct indicator of aggregation. The zeta potential provides information about the surface charge, which is a key factor in colloidal stability.

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size distribution and concentration measurements, offering a higher resolution view of the particle population than DLS.

  • Electron Microscopy (Cryo-TEM, SEM): These techniques allow for direct visualization of the nanoparticles, providing information on their morphology and state of aggregation.

  • Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from monomeric liposomes, allowing for quantification of the different species.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Immediate precipitation or visible aggregation upon formulation. Incorrect charge ratio between this compound and anionic cargo (e.g., DNA/RNA).Systematically vary the charge ratio to find the optimal balance for stable complex formation.
High ionic strength of the buffer.Prepare the formulation in a low ionic strength buffer (e.g., sterile water or 5% dextrose solution).
Increase in particle size and PDI upon storage. Colloidal instability leading to fusion or aggregation.Incorporate cholesterol to increase bilayer rigidity.[3]
Add a PEG-lipid to the formulation for steric stabilization.[4]
Microbial contamination.Prepare and handle the formulation under sterile conditions.
Formulation aggregates when introduced to cell culture media or biological fluids. Interaction with serum proteins.PEGylate the liposomes to create a protective layer.[5]
Inconsistent results between batches. Variability in the preparation method.Standardize the preparation protocol. Consider using a more controlled method like microfluidics.

Experimental Protocols

Protocol 1: Preparation of this compound/Cholesterol Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a low ionic strength aqueous buffer (e.g., 10 mM HEPES, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Characterization of Liposome Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the this compound liposome formulation in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Measurement:

    • Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Stability Study:

    • To assess stability, store the formulation under desired conditions (e.g., 4°C).

    • At specified time points (e.g., day 0, 1, 7, 14), take an aliquot, dilute as before, and repeat the DLS measurements.

    • An increase in the Z-average diameter and/or PDI over time indicates aggregation.

Data Presentation

Table 1: Comparison of Analytical Techniques for Aggregation Analysis

Technique Information Provided Advantages Limitations
Dynamic Light Scattering (DLS) Mean particle size, size distribution (PDI), zeta potential.Fast, easy to use, provides information on surface charge.Sensitive to contaminants, provides an intensity-weighted average which can be skewed by a small number of large aggregates.
Nanoparticle Tracking Analysis (NTA) Particle-by-particle size distribution and concentration.High resolution for polydisperse samples, provides particle number concentration.Lower concentration range than DLS, can be more time-consuming.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Direct visualization of particle morphology and aggregation state.Provides direct visual evidence of particle structure.Requires specialized equipment and sample preparation, provides a snapshot of a small sample area.
Size Exclusion Chromatography (SEC) Separation and quantification of different sized species (monomers, oligomers, aggregates).Quantitative separation of aggregates.Potential for shear-induced aggregation on the column, may filter out very large aggregates.

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Verification start Visible Aggregation or Increased Particle Size (DLS) check_formulation Review Formulation Parameters start->check_formulation check_process Review Preparation Process start->check_process check_environment Review Storage & Handling start->check_environment adjust_ratio Optimize this compound:Cargo Ratio check_formulation->adjust_ratio Charge Ratio Issue? change_buffer Use Low Ionic Strength Buffer check_formulation->change_buffer High Salt? add_cholesterol Incorporate Cholesterol check_formulation->add_cholesterol Instability? add_peg Add PEG-Lipid check_formulation->add_peg Serum Instability? change_method Refine Preparation Method (e.g., Microfluidics) check_process->change_method High PDI? control_temp Control Temperature/ Avoid Freeze-Thaw check_environment->control_temp Storage Issues? re_measure Re-characterize using DLS/NTA adjust_ratio->re_measure change_buffer->re_measure add_cholesterol->re_measure add_peg->re_measure change_method->re_measure control_temp->re_measure

Caption: Troubleshooting workflow for this compound formulation aggregation.

G cluster_0 Components cluster_1 Lipoplex Formation cluster_2 Influencing Factors This compound This compound Liposomes (+) complexation Electrostatic Interaction This compound->complexation na Nucleic Acid (-) na->complexation lipoplex Stable Lipoplex complexation->lipoplex Controlled Conditions aggregates Aggregated Lipoplex complexation->aggregates Adverse Conditions ratio Optimal Charge Ratio ratio->lipoplex high_salt High Ionic Strength high_salt->aggregates non_optimal_ratio Non-Optimal Ratio non_optimal_ratio->aggregates

Caption: Formation and aggregation of this compound-based lipoplexes.

References

Technical Support Center: Edopc Lipoplex Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edopc lipoplexes. The following sections address common issues related to the impact of buffer conditions on lipoplex size and provide standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound lipoplexes are aggregating after formation. What are the likely causes and how can I prevent this?

A1: Aggregation of this compound lipoplexes is a common issue often related to the ionic strength of the buffer.

  • Cause: High ionic strength solutions can shield the positive charges on the lipoplexes, reducing electrostatic repulsion between them and leading to aggregation. This is a known destabilizing effect for many cationic lipoplexes.[1]

  • Troubleshooting:

    • Lower the Ionic Strength: Prepare your lipoplexes in a low ionic strength buffer, such as sterile, nuclease-free water or a low-salt buffer like 0.2x PBS.[2] Formulations in low ionic strength mediums tend to prevent particle aggregation.

    • Optimize Mixing Procedure: The rate and method of mixing DNA and liposomes can influence the final particle size and stability. A controlled and consistent mixing rate is critical for producing monodisperse lipoplexes.

    • Check Lipid to DNA Ratio: An inappropriate charge ratio can lead to the formation of larger, unstable complexes. Ensure you are using the optimal ratio for your specific nucleic acid and cell type.

Q2: I am observing a wide distribution of lipoplex sizes (high polydispersity). How can I achieve a more homogenous size distribution?

A2: A high polydispersity index (PDI) indicates a non-homogenous sample, which can affect transfection efficiency and reproducibility.

  • Cause: Several factors can contribute to high PDI, including suboptimal buffer conditions, inconsistent mixing, and the initial size of the liposomes.

  • Troubleshooting:

    • Buffer pH: The pH of the complexation solution can influence the charge of both the cationic lipid and the nucleic acid, affecting the complexation process. Preparing lipoplexes at a slightly acidic pH (e.g., 6.40–6.75) can enhance stability and control nanoparticle growth kinetics.[2]

    • Extrusion of Liposomes: Using extruded liposomes of a defined size (e.g., 100 nm or 400 nm) before complexation with DNA can lead to the formation of more monodisperse lipoplexes.

    • Controlled Mixing: Employ a systematic and reproducible method for mixing the DNA and liposome solutions. Rapid or inconsistent mixing can lead to localized areas of high concentration and the formation of heterogeneous complexes.

Q3: How does the pH of the buffer impact the formation and size of this compound lipoplexes?

A3: The pH of the buffer plays a critical role in the formation and stability of lipoplexes.

  • Impact on Lipids: The charge of cationic lipids can be influenced by pH. While this compound has a permanent positive charge, pH can still affect the overall surface charge and interactions.

  • Impact on Nucleic Acids: At alkaline pH, plasmid DNA can undergo denaturation, which may lead to the formation of more compact and stable lipoplexes.

  • Optimizing pH: It has been demonstrated that preparing liposomes in an acidic solution and then complexing them with DNA in an alkaline solution can lead to higher transfection efficiencies. This is thought to be due to the formation of smaller, more stable lipoplexes.

Data Summary: Impact of Buffer Conditions on Lipoplex Size

The following table summarizes the expected impact of different buffer conditions on the size of cationic lipoplexes, including those containing this compound. This data is synthesized from established principles in lipoplex formulation.

Buffer ParameterConditionExpected Impact on Lipoplex SizeRationale
Ionic Strength Low (e.g., Water, 0.2x PBS)Smaller, more stable particlesIncreased electrostatic repulsion between particles prevents aggregation.[2]
High (e.g., >150 mM NaCl)Larger, aggregated particlesCharge shielding reduces repulsion, leading to aggregation.[1]
pH Acidic (e.g., pH 6.4 - 6.75)Smaller, more stable particlesCan enhance liposome stability and control growth kinetics during formation.[2]
Neutral (e.g., pH 7.4)Standard size, may be prone to aggregation depending on ionic strengthPhysiological pH is standard for many biological applications but may not be optimal for initial complex formation.
Alkaline (e.g., pH > 8.0)Can lead to smaller, more compact particlesAlkaline conditions can alter DNA conformation, potentially leading to more condensed lipoplexes.
Buffer Composition Phosphate-Buffered Saline (PBS)Can cause aggregation at physiological concentrationsThe presence of salts can shield charges and lead to larger particles.
Sucrose/Dextrose Solution (5%)Can improve stability, especially for freeze-thaw cyclesNon-ionic solutions help maintain particle integrity and prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Lipoplexes

This protocol describes a general method for the formation of this compound lipoplexes for in vitro transfection.

Materials:

  • This compound (and any helper lipids like DOPE) dissolved in chloroform

  • Plasmid DNA (or other nucleic acid) at a known concentration in nuclease-free water or TE buffer

  • Low ionic strength buffer (e.g., sterile, nuclease-free water or 20 mM HEPES, pH 7.4)

  • Sterile, round-bottom glass flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound (and helper lipid) solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Hydration:

    • Hydrate the lipid film with the low ionic strength buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

    • The final lipid concentration should be determined based on the desired lipid-to-DNA charge ratio.

  • Liposome Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) of a more uniform size, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the required amount of plasmid DNA in the same low ionic strength buffer.

    • In a separate sterile tube, dilute the prepared liposome suspension.

    • Add the diluted DNA solution to the diluted liposome suspension dropwise while gently vortexing. Note: The order of addition can impact lipoplex size and should be kept consistent.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the lipoplexes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine the surface charge of the complexes.

Diagrams

experimental_workflow cluster_prep Liposome Preparation cluster_complexation Lipoplex Formation cluster_characterization Characterization lipid_film Lipid Film Formation hydration Hydration of Film lipid_film->hydration sizing Liposome Sizing (Extrusion) hydration->sizing lipo_dilution Dilute Liposomes in Buffer sizing->lipo_dilution dna_dilution Dilute DNA in Buffer mixing Mix DNA and Liposomes dna_dilution->mixing lipo_dilution->mixing incubation Incubate for Complexation mixing->incubation dls Measure Size (DLS) incubation->dls zeta Measure Zeta Potential dls->zeta logical_relationship cluster_conditions Buffer Conditions cluster_properties Lipoplex Properties cluster_outcome Outcome ionic_strength Ionic Strength surface_charge Surface Charge ionic_strength->surface_charge influences ph pH ph->surface_charge influences electrostatic_repulsion Electrostatic Repulsion surface_charge->electrostatic_repulsion determines size Lipoplex Size electrostatic_repulsion->size affects stability Colloidal Stability electrostatic_repulsion->stability affects

References

Technical Support Center: Characterizing and Minimizing Edopc Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Edopc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues encountered during experiments. As "this compound" is understood to be a glycerophospholipid, this guide focuses on the common degradation pathways for this class of molecules: hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound, as a glycerophospholipid, are hydrolysis and oxidation.

  • Hydrolysis is the cleavage of the ester bonds in the glycerophospholipid backbone, which can be catalyzed by acids, bases, or enzymes (e.g., phospholipases). This process can result in the formation of lysophospholipids and free fatty acids.[1]

  • Oxidation primarily affects unsaturated fatty acid chains within the this compound molecule. The presence of double bonds makes these chains susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides and secondary oxidation products like aldehydes.[2]

Q2: How should I store this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of this compound. Storage conditions depend on whether the product is in powder form or dissolved in an organic solvent.

  • Powder Form:

    • Saturated this compound: If this compound contains fully saturated fatty acid chains, it is relatively stable as a powder. It should be stored in a glass container with a Teflon-lined closure at -20°C or lower.[3][4] Before opening, the container should be allowed to warm to room temperature to prevent condensation, which can introduce moisture and accelerate hydrolysis.[3][4]

    • Unsaturated this compound: this compound with unsaturated fatty acid chains is not stable as a powder due to its hygroscopic nature, which makes it susceptible to both hydrolysis and oxidation.[3][4] It is strongly recommended to dissolve it in a suitable organic solvent for storage.[3][4]

  • Organic Solutions: this compound dissolved in an organic solvent should be stored in a glass vial with a Teflon-lined cap at -20°C.[3][4] The vial should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.[4] Avoid using plastic containers for storage of organic solutions, as plasticizers can leach into the solvent.[3][4]

Q3: Can I store this compound in an aqueous solution?

A3: Storing phospholipids like this compound in aqueous suspensions for extended periods is not recommended as it can lead to hydrolysis.[3]

Q4: What are the signs of this compound degradation?

A4: Degradation can manifest in several ways, including:

  • Physical Changes: Unsaturated phospholipids in powder form may become gummy or discolored upon exposure to air and moisture.[3][4]

  • Inconsistent Experimental Results: Degradation can lead to variability in experimental outcomes.

  • Analytical Detection: Techniques like chromatography (TLC, HPLC) or mass spectrometry can be used to detect the presence of degradation products such as lysophospholipids or oxidized fatty acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experimental replicates. This compound degradation due to improper handling or storage.- Review your storage and handling procedures. Ensure the compound is stored under inert gas and at the recommended temperature. - Prepare fresh solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.[5][6]
I suspect my this compound has oxidized. - Exposure to oxygen. - Presence of metal ions, which can catalyze oxidation.[2] - Exposure to light.[5][6]- Store this compound solutions under an inert atmosphere (argon or nitrogen).[4] - Use high-purity solvents and de-gassed buffers. - Consider adding an antioxidant, such as BHT, to organic stock solutions.[5] - Protect solutions from light by using amber vials or wrapping vials in foil.[5][6]
My experimental system shows signs of lipid peroxidation (e.g., presence of aldehydes). This compound with unsaturated fatty acids is degrading.- Confirm the purity of your this compound using an appropriate analytical method before use. - If possible, switch to a more saturated analog of this compound if the unsaturated chains are not critical for your experiment.
I am observing unexpected enzymatic activity in my assay. The presence of lysophospholipids, a product of hydrolysis, can alter membrane properties and enzyme kinetics.- Check for hydrolysis by analyzing your this compound sample for the presence of lysophospholipids. - Ensure the pH of your buffers is stable, as pH shifts can promote hydrolysis.[7]

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis by Thin-Layer Chromatography (TLC)

This protocol provides a basic method to qualitatively assess the hydrolysis of this compound into lysophospholipids.

Materials:

  • This compound sample

  • Lysophospholipid standard (e.g., Lyso-PC)

  • TLC silica plate

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Iodine vapor or other suitable stain for visualization

  • TLC developing chamber

Procedure:

  • Spot a small amount of your this compound solution and the lysophospholipid standard onto the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber containing the developing solvent.

  • Allow the solvent front to migrate up the plate.

  • Remove the plate and allow it to dry.

  • Visualize the spots using iodine vapor. The presence of a spot in your this compound sample that co-migrates with the lysophospholipid standard indicates hydrolysis.

Protocol 2: Monitoring Oxidation via UV-Vis Spectroscopy

Oxidation of polyunsaturated fatty acids leads to the formation of conjugated dienes, which can be detected by UV-Vis spectroscopy.

Materials:

  • This compound solution in a UV-transparent solvent (e.g., ethanol or hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Measure the absorbance of the solution at 234 nm, which corresponds to the absorbance maximum for conjugated dienes.

  • An increase in absorbance at 234 nm over time is indicative of oxidation.

Data Summary

The following table summarizes key storage recommendations for phospholipids like this compound.

Parameter Recommendation Rationale Reference
Storage Temperature -20°C or lowerTo slow down chemical degradation processes.[3][4][5][6]
Storage Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of unsaturated fatty acid chains.[4]
Container (Organic Solutions) Glass with Teflon-lined capTo avoid leaching of impurities from plastic.[3][4]
Form (Unsaturated Lipids) In organic solventPowders are hygroscopic and unstable.[3][4]
Aqueous Solutions Avoid for long-term storageTo prevent hydrolysis.[3]

Visualizations

Below are diagrams illustrating the primary degradation pathways of this compound and a general workflow for troubleshooting degradation issues.

This compound Degradation Pathways This compound This compound (Glycerophospholipid) Hydrolysis Hydrolysis (Water, Acid, Base, Enzymes) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) This compound->Oxidation Lyso Lysophospholipid Hydrolysis->Lyso FFA Free Fatty Acid Hydrolysis->FFA Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Secondary Secondary Oxidation Products (e.g., Aldehydes) Hydroperoxides->Secondary

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Review Storage & Handling Procedures start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No analyze_purity Assess this compound Purity (TLC, HPLC, MS) storage_ok->analyze_purity correct_storage Implement Correct Storage (Inert gas, -20°C, Glass vial) storage_bad->correct_storage rerun_exp Prepare Fresh Solution & Repeat Experiment correct_storage->rerun_exp purity_ok Purity Confirmed analyze_purity->purity_ok Pure purity_bad Degradation Products Detected analyze_purity->purity_bad Degraded consider_analog Consider More Stable Analog purity_ok->consider_analog new_lot Obtain New Lot of this compound purity_bad->new_lot new_lot->rerun_exp

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Preventing Leakage from Edopc-Containing Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc)-containing vesicles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to vesicle leakage during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is leakage a concern for vesicles containing it?

This compound, or 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine, is a cationic phospholipid commonly used in the formation of liposomes and other lipid-based vesicles for applications such as drug delivery and gene therapy. Leakage, the uncontrolled release of encapsulated contents from the vesicle's interior, is a significant concern as it can compromise the efficacy and safety of the formulation. The stability of vesicles is paramount to ensure that the payload is delivered to the target site without premature release. This compound possesses ester linkages in its structure, which are more susceptible to hydrolysis compared to the ether linkages found in other phospholipids. This inherent chemical property can contribute to vesicle instability and subsequent leakage.

Q2: What are the primary factors that can induce leakage from this compound-containing vesicles?

Several factors can contribute to the leakage of contents from this compound-containing vesicles. Understanding these can help in designing more stable formulations. Key factors include:

  • pH: Acidic or alkaline conditions can catalyze the hydrolysis of the ester bonds in the this compound molecule, leading to membrane disruption and leakage.

  • Temperature: Elevated temperatures can increase the fluidity of the lipid bilayer, making it more permeable. Conversely, temperatures below the phase transition temperature of the lipid mixture can lead to the formation of gel-phase domains and defects in the membrane, also causing leakage.

  • Osmotic Pressure: A significant difference in solute concentration between the inside and outside of the vesicles creates osmotic stress, which can lead to vesicle swelling and rupture.

  • Interactions with Other Molecules: The presence of certain molecules in the surrounding environment, such as proteins, peptides, or detergents, can interact with the vesicle membrane and induce leakage. For instance, some antimicrobial peptides can form pores in the lipid bilayer.

  • Vesicle Composition: The lipid composition of the vesicle plays a crucial role in its stability. The presence or absence of other lipids, such as cholesterol or helper lipids, can significantly impact membrane integrity.

Q3: How can I measure the extent of leakage from my this compound vesicles?

Several assays can be employed to quantify the leakage of encapsulated contents from vesicles. The choice of assay often depends on the nature of the encapsulated molecule. A common and widely used method is the fluorescence-based leakage assay.

One such assay involves encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration. When the dye is contained within the intact vesicles, its fluorescence is minimal. Upon leakage into the surrounding medium, the dye becomes diluted, and its fluorescence increases significantly. The percentage of leakage can be calculated by comparing the fluorescence of the sample to that of a control where 100% leakage is induced by adding a detergent like Triton X-100.

Q4: Can the inclusion of other lipids in the formulation help prevent leakage from this compound vesicles?

Yes, modifying the lipid composition is a common strategy to enhance vesicle stability and reduce leakage.

  • Cholesterol: The incorporation of cholesterol into the lipid bilayer can significantly decrease its permeability to small molecules.[1] Cholesterol molecules insert themselves between the phospholipid molecules, increasing the packing density and mechanical rigidity of the membrane, thereby reducing leakage.

  • Helper Lipids: The addition of neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), can modulate the overall charge and packing of the lipid bilayer, which can influence vesicle stability.

  • Ether-Linked Lipids: Replacing some of the this compound with ether-linked phospholipids can improve stability against hydrolysis, as ether bonds are more resistant to cleavage than ester bonds.

Q5: What is the expected leakage from vesicles composed solely of this compound?

Experimental data on vesicles composed of 100% this compound have shown significant leakage under certain conditions. For instance, in the presence of the chelating agent EDTA, which can interact with the vesicle surface, approximately 80% leakage of encapsulated contents was observed.[2] This highlights the inherent instability of vesicles made purely from this cationic lipid and underscores the importance of optimizing the formulation to prevent premature release of the payload.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to leakage from this compound-containing vesicles.

Problem 1: High background fluorescence in my leakage assay, suggesting initial leakage.
Possible Cause Suggested Solution
Incomplete removal of unencapsulated dye: After vesicle preparation, ensure the purification step (e.g., size exclusion chromatography or dialysis) is performed thoroughly to remove all free dye from the external solution.
Vesicle rupture during preparation: The preparation method itself might be too harsh. If using sonication, try reducing the power or duration. If using extrusion, ensure the membrane pore size is appropriate and the number of passes is optimized.
Inappropriate buffer conditions: The pH or ionic strength of the buffer used for hydration and storage might be causing instability. Ensure the buffer is isotonic to the encapsulated solution and has a neutral pH.
Problem 2: Rapid leakage of contents observed immediately after adding my experimental agent (e.g., a peptide or protein).
Possible Cause Suggested Solution
Agent-induced membrane disruption: Your agent of interest may be directly interacting with and permeabilizing the vesicle membrane. This is a real effect and the focus of your study. To confirm, run control experiments with vesicles of different lipid compositions (e.g., with cholesterol) to see if stability is enhanced.
High concentration of the agent: The concentration of the added agent might be too high, leading to rapid and extensive membrane damage. Perform a dose-response experiment to determine the concentration at which leakage occurs.
Detergent-like properties of the agent: Some molecules can act as detergents at certain concentrations, solubilizing the lipid membrane. Characterize the physicochemical properties of your agent to assess this possibility.
Problem 3: Gradual leakage observed over time during storage.
Possible Cause Suggested Solution
Hydrolysis of this compound: The ester linkages in this compound are susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Store vesicles at 4°C in a neutral pH buffer. For long-term storage, consider freezing, but be aware that freeze-thaw cycles can also induce leakage.
Oxidation of unsaturated lipid tails: The oleoyl chains in this compound are unsaturated and can be prone to oxidation, which can alter membrane properties and lead to leakage. Prepare and store vesicles under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant to the formulation.
Suboptimal lipid composition: Vesicles composed of pure this compound may not be stable over time. Incorporate cholesterol or a stabilizing co-lipid into the formulation to improve long-term stability.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Vesicles by the Thin-Film Hydration Method

This protocol describes a common method for preparing unilamellar vesicles.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine)

  • Co-lipid (e.g., Cholesterol, DOPC) (optional)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound and any co-lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (which may contain the substance to be encapsulated) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the vesicle suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Calcein Leakage Assay

This protocol allows for the quantification of leakage from vesicles.

Materials:

  • This compound-containing vesicles encapsulating 50-80 mM calcein

  • Assay buffer (the same as the external buffer of the vesicles)

  • Triton X-100 solution (10% v/v)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Dilute the calcein-loaded vesicle suspension in the assay buffer to a suitable concentration for fluorescence measurement.

  • Fluorescence Measurement:

    • Measure the initial fluorescence of the vesicle suspension (F_initial). This represents the baseline fluorescence with minimal leakage.

    • Add the experimental agent (e.g., peptide, drug) to the vesicle suspension and monitor the fluorescence over time (F_t). An increase in fluorescence indicates leakage.

    • To determine the fluorescence corresponding to 100% leakage (F_max), add a small volume of Triton X-100 solution to a separate aliquot of the vesicle suspension to completely disrupt the vesicles.

  • Calculation of Percent Leakage:

    • The percentage of leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

Visualizing Experimental Workflows

experimental_workflow cluster_prep Vesicle Preparation cluster_assay Leakage Assay lipid_prep 1. Prepare Lipid Mixture (this compound +/- other lipids) film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_prep->film_formation hydration 3. Hydrate Film (Forms MLVs) film_formation->hydration extrusion 4. Extrude for Size (Forms LUVs) hydration->extrusion purification 5. Purify Vesicles (Remove unencapsulated material) extrusion->purification initial_F 1. Measure Initial Fluorescence (F_initial) purification->initial_F Start Assay add_agent 2. Add Experimental Agent initial_F->add_agent monitor_F 3. Monitor Fluorescence over time (F_t) add_agent->monitor_F calculate 6. Calculate % Leakage monitor_F->calculate lyse 4. Lyse Vesicles (Triton X-100) max_F 5. Measure Max Fluorescence (F_max) lyse->max_F max_F->calculate

troubleshooting_logic start High Vesicle Leakage Observed q1 When does leakage occur? start->q1 a1_initial Immediately after preparation q1->a1_initial Initial a1_agent Upon adding experimental agent q1->a1_agent Agent-induced a1_storage During storage q1->a1_storage Over time sol_initial Troubleshoot Preparation: - Check purification - Gentler sizing method - Optimize buffer a1_initial->sol_initial sol_agent Investigate Agent Interaction: - Dose-response study - Use control vesicles - Characterize agent properties a1_agent->sol_agent sol_storage Improve Formulation Stability: - Optimize storage conditions (T, pH) - Add cholesterol/co-lipids - Use antioxidants a1_storage->sol_storage

References

Technical Support Center: Addressing Batch-to-Batch Variability of Edopc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Edopc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing batch-to-batch variability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the lipid messenger lysophosphatidylcholine (LPC). It competitively binds to the G-protein coupled receptor G2A, preventing LPC from initiating a downstream signaling cascade that results in the activation of NF-κB and subsequent expression of inflammatory cytokines.

Q2: What are the common sources of batch-to-batch variability with this compound?

A: Batch-to-batch variability of this compound can arise from several factors during synthesis and handling. The most common sources include:

  • Purity and Impurity Profile: Minor variations in the impurity profile between batches can affect the compound's biological activity.

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution rates, impacting its effective concentration in experiments.[1]

  • Handling and Storage: this compound is sensitive to light and oxidation. Improper storage can lead to degradation and reduced potency.

  • Raw Material Sourcing: The quality and characteristics of starting materials used in the synthesis can introduce variability.[2]

Q3: How can I be sure that the this compound I received is of high quality?

A: Each batch of this compound is shipped with a Certificate of Analysis (CoA) that provides detailed information on its purity (as determined by HPLC), identity (confirmed by ¹H-NMR and MS), and other quality control parameters. We recommend carefully reviewing the CoA for each new batch.

Q4: What are the recommended storage conditions for this compound?

A: To ensure stability, this compound should be stored at -20°C, protected from light, and kept in a tightly sealed container to prevent oxidation. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results between different batches of this compound. Batch-to-batch variability in purity or polymorphic form. 1. Review the Certificate of Analysis (CoA): Compare the purity and impurity profiles of the batches . 2. Perform a Dose-Response Curve: Test each new batch with a standard dose-response curve in your assay to determine the EC₅₀/IC₅₀ and ensure it falls within the expected range. 3. Solubility Check: Ensure complete dissolution of the compound in your vehicle solvent. Undissolved particles can lead to inaccurate dosing.
Lower than expected potency of this compound in my assay. Degradation of the compound due to improper storage or handling. 1. Verify Storage Conditions: Confirm that the compound has been stored at -20°C and protected from light. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions from the solid compound for each experiment. 3. Use a Positive Control: Include a known agonist/antagonist for the G2A receptor in your experiments to validate assay performance.
High background signal or off-target effects. Presence of impurities in the this compound batch. 1. Check the Impurity Profile on the CoA: Note any new or significantly different impurity peaks. 2. Test the Vehicle Control: Ensure that the vehicle (e.g., DMSO) is not contributing to the observed effects. 3. Consider a Different Batch: If the issue persists, contact technical support to discuss the possibility of trying a different batch of this compound.
Precipitation of this compound in cell culture media. Poor solubility of this compound in aqueous solutions. 1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to maintain solubility and minimize vehicle-induced toxicity. 2. Pre-warm Media: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility. 3. Sonication: Briefly sonicating the final solution may help to dissolve any small precipitates.

Experimental Protocols

Protocol 1: Standard Quality Control Check for New Batches of this compound

This protocol outlines a simple functional assay to compare the potency of a new batch of this compound against a previously validated reference batch.

  • Cell Culture: Plate HEK293 cells stably expressing the G2A receptor at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of both the new batch and the reference batch of this compound in DMSO.

    • Perform a serial dilution in serum-free media to create a range of concentrations from 100 µM to 1 nM.

  • Treatment:

    • Wash the cells once with PBS.

    • Add the diluted this compound solutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add a final concentration of 100 nM LPC (the agonist) to all wells except the negative control.

    • Incubate for 1 hour at 37°C.

  • NF-κB Reporter Assay:

    • Lyse the cells and measure NF-κB activity using a commercially available luciferase reporter assay system, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive control (LPC alone).

    • Plot the dose-response curves for both batches and calculate the IC₅₀ values.

Expected Results: The IC₅₀ value of the new batch should be within ± 0.5 log of the reference batch.

Data Presentation: Comparison of this compound Batches

Batch ID Purity (HPLC) IC₅₀ (nM) in NF-κB Assay Date Tested
This compound-A001 (Reference)99.2%45.32025-01-15
This compound-B00298.9%52.12025-03-20
This compound-B00399.5%42.82025-05-10

Visualizations

Edopc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPC LPC G2A G2A Receptor LPC->G2A Activates This compound This compound This compound->G2A Inhibits G_protein G Protein G2A->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC IKK IKK Complex Ca_PKC->IKK NFkB_IkB NF-κB - IκB IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_qc Quality Control Assay cluster_decision Decision cluster_outcome Outcome start Receive New Batch of this compound coa Review Certificate of Analysis start->coa prep_stock Prepare 10 mM Stock in DMSO coa->prep_stock dose_response Perform Dose-Response Curve vs. Reference Batch prep_stock->dose_response calc_ic50 Calculate IC₅₀ dose_response->calc_ic50 compare Compare IC₅₀ to Reference calc_ic50->compare decision IC₅₀ within acceptable range? compare->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Contact Technical Support / Troubleshoot decision->troubleshoot No

References

Technical Support Center: Edopc Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) formulations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

This compound, or 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (also known as DOEPC or 18:1-EPC), is a cationic esterized phospholipid. Its positive charge facilitates interaction with negatively charged molecules like nucleic acids (DNA and RNA), making it a valuable component of liposomal delivery systems for gene therapy and other applications. In in vivo studies, this compound is often incorporated into liposomes to encapsulate and deliver therapeutic agents to target tissues.

Q2: What are the main challenges in formulating this compound for in vivo administration?

The primary challenges associated with this compound formulation for in vivo studies include:

  • Solubility: this compound is poorly soluble in aqueous solutions commonly used for in vivo administration, such as saline and phosphate-buffered saline (PBS).

  • Stability: Cationic liposomes can be unstable in biological fluids, leading to aggregation and premature release of the encapsulated cargo.

  • Toxicity: Cationic lipids can exhibit dose-dependent toxicity, which needs to be carefully evaluated.

  • Delivery Efficiency: Achieving efficient delivery to the target tissue while minimizing off-target effects is a significant hurdle.

Q3: What are common methods for preparing this compound-containing liposomes?

Common methods for preparing liposomes include:

  • Thin-Film Hydration: This involves dissolving the lipids (including this compound) in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.

  • Ethanol Injection: In this method, a solution of lipids in ethanol is rapidly injected into an aqueous buffer, leading to the spontaneous formation of liposomes.

Following initial formation, techniques like extrusion through polycarbonate membranes are often used to create liposomes with a uniform and desired size distribution.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers

Problem: You observe precipitation or cloudiness when trying to dissolve this compound or hydrate a lipid film containing this compound in an aqueous buffer like PBS or saline.

Possible Causes:

  • This compound has limited solubility in aqueous solutions due to its long acyl chains.

  • The concentration of this compound in the formulation is too high.

  • The pH or ionic strength of the buffer is not optimal.

Solutions:

  • Incorporate Co-solvents: While direct dissolution in aqueous buffers is challenging, this compound is soluble in ethanol at concentrations up to 25 mg/ml.[1] For in vivo studies, a formulation approach where this compound is first dissolved in ethanol and then introduced into the aqueous phase during liposome preparation is recommended.

  • Optimize Lipid Composition: Including helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, in the formulation can improve the stability and solubility of the resulting liposomes.

  • pH Adjustment: The solubility of some cationic lipids can be influenced by pH. Experiment with a range of pH values for your hydration buffer to find the optimal condition for your specific formulation.

  • Reduce Concentration: If precipitation persists, try reducing the final concentration of this compound in your formulation.

Issue 2: Aggregation of this compound-Containing Liposomes In Vitro or In Vivo

Problem: Your prepared liposomes show an increase in particle size over time, or you suspect aggregation is occurring after in vivo administration.

Possible Causes:

  • High Zeta Potential: While a positive zeta potential is necessary for interacting with negatively charged molecules, a very high positive charge can lead to instability and aggregation.

  • Interaction with Serum Proteins: In the bloodstream, serum proteins can bind to the surface of cationic liposomes, leading to opsonization and aggregation.

  • Improper Storage: Incorrect storage temperature or buffer conditions can lead to liposome fusion and aggregation.

Solutions:

  • PEGylation: Incorporating PEGylated lipids (lipids conjugated to polyethylene glycol) into your formulation can create a "stealth" coating that reduces interactions with serum proteins and decreases the rate of opsonization, thereby improving stability and circulation time.

  • Optimize Surface Charge: Adjust the molar ratio of this compound to neutral or anionic lipids in your formulation to achieve a balance between effective cargo interaction and colloidal stability. A moderately positive zeta potential is often desirable.

  • Storage Conditions: Store liposome formulations at an appropriate temperature, typically between 2-8°C, and in a buffer that maintains their stability. Avoid freezing unless a suitable cryoprotectant is used.

  • Use of Trehalose: Adding trehalose to the formulation can act as a cryoprotectant and lyoprotectant, improving the stability of the liposomes during freeze-thawing or lyophilization.

Issue 3: In Vivo Toxicity

Problem: You observe signs of toxicity in your animal models after administration of this compound-containing formulations, such as weight loss, lethargy, or organ damage.

Possible Causes:

  • Dose-Dependent Toxicity: Cationic lipids can induce dose-dependent toxicity, potentially through interactions with cell membranes and activation of inflammatory pathways.

  • Route of Administration: The route of administration can significantly impact the biodistribution and potential toxicity of the formulation.

  • Formulation Components: Other components in the formulation, such as co-solvents or helper lipids, may also contribute to toxicity.

Solutions:

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the maximum tolerated dose (MTD) of your this compound formulation.

  • Alternative Administration Routes: If intravenous injection leads to unacceptable toxicity, consider alternative routes such as intraperitoneal or subcutaneous injection, which may alter the pharmacokinetic profile and reduce acute toxicity.

  • Formulation Optimization: As mentioned previously, PEGylation can reduce non-specific interactions and potentially lower toxicity. Carefully evaluate the toxicity of all formulation components, not just the active lipid.

  • Monitor for Inflammatory Responses: Cationic liposomes can activate pro-inflammatory signaling pathways.[2] Monitor for markers of inflammation in your in vivo studies to better understand the toxicity profile.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine, DOEPC, 18:1-EPC[1]
Molecular Formula C₄₆H₈₉NO₈P[1]
Molecular Weight 850.6 g/mol [1]
Solubility Ethanol: 25 mg/ml[1]
Physical Form Solution in ethanol[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing cationic liposomes containing this compound. The specific lipid ratios and hydration buffer should be optimized for your particular application.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., sterile PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound, helper lipid, and PEGylated lipid in chloroform in a round-bottom flask. A typical molar ratio might be this compound:DOPE:Cholesterol:DSPE-PEG2000 of 50:25:20:5.

  • Film Formation: Evaporate the chloroform using a rotary evaporator. The water bath temperature should be set to be compatible with the lipids being used. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

  • Vortexing: Gently vortex the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution. The extrusion process should also be performed at a temperature above the Tc of the lipids.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of any loaded cargo should also be determined.

  • Sterilization: If necessary for in vivo use, sterilize the liposome suspension by passing it through a 0.22 µm filter.

Visualizations

Experimental Workflow for In Vivo Liposome Studies

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Experimentation cluster_analysis Data Analysis & Interpretation prep Liposome Preparation (e.g., Thin-Film Hydration) load Therapeutic Agent Loading (Active or Passive) prep->load char Physicochemical Characterization (Size, PDI, Zeta Potential) qc Quality Control (Sterility, Endotoxin) char->qc load->char admin Administration to Animal Model (e.g., IV, IP) qc->admin pk_pd Pharmacokinetics & Biodistribution (Blood & Tissue Analysis) admin->pk_pd efficacy Therapeutic Efficacy Assessment (e.g., Tumor Growth Inhibition) admin->efficacy tox Toxicity Evaluation (Histopathology, Blood Chemistry) admin->tox data_analysis Data Compilation & Statistical Analysis pk_pd->data_analysis efficacy->data_analysis tox->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A generalized workflow for in vivo studies using this compound liposomes.

Signaling Pathways Potentially Activated by Cationic Lipids

signaling_pathways cluster_membrane Cell Membrane Interaction cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes cl Cationic Liposome (e.g., this compound-containing) mem_int Membrane Perturbation cl->mem_int inflam Pro-inflammatory Pathways (e.g., NF-κB activation) mem_int->inflam apopt Pro-apoptotic Pathways (e.g., Caspase activation) mem_int->apopt ros Reactive Oxygen Species (ROS) Production mem_int->ros cytokine Cytokine Release inflam->cytokine cell_death Apoptosis / Necrosis apopt->cell_death stress Oxidative Stress ros->stress

Caption: Potential signaling pathways activated by cationic lipids upon cell interaction.[2]

References

Validation & Comparative

A Comparative Guide to Cationic Lipids: Edopc and DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, cationic lipids are indispensable tools for transfecting nucleic acids into cells. Among the myriad of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has long been a benchmark due to its commercial availability and extensive characterization. This guide provides a comparative overview of DOTAP and a less ubiquitous but notable alternative, 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc), a member of the O-ethylphosphatidylcholine class of cationic lipids.

Structural and Physicochemical Properties

Both DOTAP and this compound are cationic lipids that possess a positively charged headgroup, enabling them to electrostatically interact with negatively charged nucleic acids to form lipid-nucleic acid complexes, commonly known as lipoplexes. These complexes facilitate the entry of genetic material into cells.

FeatureThis compound (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Headgroup EthylphosphocholineTrimethylammonium
Backbone GlycerolPropane
Lipid Chains Two oleoyl chains (C18:1)Two oleoyl chains (C18:1)
Charge CationicCationic

Performance Data: Transfection Efficiency

The efficiency of a cationic lipid in delivering nucleic acids into cells is a critical performance metric. This is often quantified by measuring the expression of a reporter gene (e.g., luciferase, GFP) after transfection.

Disclaimer: The following data is collated from different studies and is not the result of a direct comparative experiment. Transfection efficiency is highly dependent on the cell type, nucleic acid used, lipid-to-nucleic acid ratio, and other experimental conditions.

DOTAP Transfection Efficiency:

Cell LineNucleic AcidTransfection EfficiencyReference
SK-OV-3mRNA~49% (at 1:3 DOTAP:cholesterol ratio)[1]
VariouspDNADependent on DOTAP/DOPE ratio and cell type[2]
HEK 293TmRNAEffective at N/P ratio of 15[3]
NIH 3T3 & A17pDNALess efficient than multicomponent lipoplexes[4]

This compound (and related O-ethylphosphatidylcholines) Transfection Efficiency:

Data for this compound's transfection efficiency is primarily available in the context of binary mixtures with other cationic lipids. The hydrophobic core of these lipids has been shown to strongly modulate their physical properties and DNA delivery efficacy. The transfection activity can be significantly enhanced when this compound is mixed with other O-substituted phosphatidylcholine derivatives, with some combinations showing over 30-fold higher efficiency than either compound alone in primary human umbilical artery endothelial cells (HUAECs).

Performance Data: Cytotoxicity

The cytotoxicity of cationic lipids is a major consideration in their application, as high toxicity can lead to cell death and unreliable experimental results. Cytotoxicity is often expressed as the IC50 value, the concentration of a substance that inhibits 50% of cell viability.

Disclaimer: The following data is collated from different studies. Direct comparison of IC50 values should be done with caution as they are cell-line and assay-dependent.

DOTAP Cytotoxicity:

Cell LineAssayIC50 Value / ObservationReference
J774A.1 macrophagesMTTIC50 of 8.1 ± 0.37 µg/mL for siRNA-SLNs at N/P of 34:1
CaSkiVariousLess toxic than DDAB:DOPE. Slight toxicity at 40 µM.
SK-OV-3MTTCytotoxicity increases with higher DOTAP concentration[1]
VariousGeneralBiodegradable ester linker considered less toxic than ether linkers[1]

This compound Cytotoxicity:

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments.

Protocol 1: Cationic Liposome Preparation (Thin-Film Hydration Method)

This is a general protocol applicable to both this compound and DOTAP.

  • Lipid Film Formation: Dissolve the cationic lipid (e.g., DOTAP) and any helper lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's interior. Further dry the film under a high vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the lipid suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Lipoplex Formation and Transfection
  • Cell Seeding: Seed the target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Nucleic Acid Dilution: Dilute the desired amount of nucleic acid (e.g., plasmid DNA, mRNA) in a serum-free medium.

  • Cationic Lipid Dilution: In a separate tube, dilute the cationic lipid formulation in a serum-free medium.

  • Complex Formation: Combine the diluted nucleic acid and the diluted cationic lipid solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: Add the lipoplex solution dropwise to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, replace the transfection medium with a fresh, complete culture medium.

  • Assay: Analyze for gene expression or silencing at an appropriate time point (e.g., 24-72 hours post-transfection).

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the cationic lipid formulations for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing Key Processes

To better understand the mechanisms and workflows, the following diagrams are provided.

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake cluster_2 Intracellular Fate Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Electrostatic Interaction Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus Cytoplasm->Nucleus (for DNA)

Caption: Mechanism of Cationic Lipid-Mediated Transfection.

G start Start prep_lipids Prepare Cationic Lipid Solution start->prep_lipids prep_na Prepare Nucleic Acid Solution start->prep_na form_complex Form Lipoplex (Incubate) prep_lipids->form_complex prep_na->form_complex add_to_cells Add Lipoplexes to Cells form_complex->add_to_cells incubate_cells Incubate Cells (4-6h) add_to_cells->incubate_cells change_medium Change to Fresh Medium incubate_cells->change_medium assay Assay for Gene Expression/Silencing (24-72h) change_medium->assay end End assay->end

Caption: General Experimental Workflow for Transfection.

Conclusion

Both this compound and DOTAP are effective cationic lipids for gene delivery, each with its own set of characteristics. DOTAP is a well-established and broadly used reagent with a considerable amount of performance data available. This compound, as a representative of the O-ethylphosphatidylcholine class, shows promise, particularly in lipid mixtures where synergistic effects can significantly boost transfection efficiency.

The choice between these lipids will ultimately depend on the specific application, the cell type being used, and the tolerance for cytotoxicity. Researchers are encouraged to perform their own optimization experiments to determine the best formulation for their particular system. The protocols and data provided in this guide serve as a starting point for these investigations.

References

Validation of Gene Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Edopc-mediated gene knockdown remains challenging due to the current lack of specific public information identifying a technology by this name. Extensive searches have not yielded a clear definition, mechanism, or experimental data for a gene knockdown method specifically termed "this compound." It is possible that "this compound" may be a novel, proprietary, or internal designation for a gene silencing technology, or a potential misspelling of a more established term.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the established and widely validated methods of gene knockdown, namely siRNA and shRNA. We will delve into their mechanisms of action, present comparative data on their performance, and provide detailed experimental protocols for their validation. This framework can be adapted to evaluate any emerging gene knockdown technology once sufficient data becomes available.

Comparison of Leading Gene Knockdown Technologies: siRNA vs. shRNA

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are the most prevalent tools for inducing transient gene silencing. Both leverage the cell's natural RNA interference (RNAi) pathway to achieve knockdown of a target gene. However, they differ in their structure, delivery, and the duration of their effects.

FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)
Structure Double-stranded RNA molecule (20-25 bp)Single-stranded RNA that forms a stem-loop structure
Delivery Transfection of synthetic oligonucleotidesViral vector (e.g., lentivirus, adenovirus) transduction
Processing Directly enters the RNA-induced silencing complex (RISC)Processed by Drosha and Dicer to form siRNA
Duration of Effect Transient (typically 3-7 days)[1]Can be transient or stable for long-term knockdown[2]
Off-Target Effects Can occur through miRNA-like activity[3]Potential for insertional mutagenesis and off-target effects[3]
Applications Rapid screening, short-term studies[2]Stable cell line generation, long-term studies, in vivo models[2]

Signaling Pathways and Experimental Workflows

To effectively validate gene knockdown, it is crucial to understand the underlying biological pathways and the experimental steps involved in quantifying the reduction of the target gene's expression.

RNA Interference (RNAi) Pathway

The following diagram illustrates the cellular pathway utilized by both siRNA and shRNA to achieve gene silencing.

RNAi_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_gene shRNA expression vector pri_shRNA pri-shRNA shRNA_gene->pri_shRNA Transcription pre_shRNA pre-shRNA pri_shRNA->pre_shRNA Drosha pre_shRNA->Cytoplasm_entry Exportin-5 Dicer Dicer pre_shRNA->Dicer siRNA_exogenous Exogenous siRNA siRNA_exogenous->Dicer siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading siRNA_duplex->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage Target Recognition mRNA_target Target mRNA mRNA_target->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: The RNAi pathway for gene silencing by shRNA and siRNA.

Experimental Workflow for Validation of Gene Knockdown

This diagram outlines the typical experimental procedure for validating the efficacy of a gene knockdown experiment.

Knockdown_Validation_Workflow cluster_analysis Analysis start Start: Design siRNA/shRNA transfection Transfection/Transduction into Cells start->transfection incubation Incubation (24-72h) transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis qpcr RT-qPCR rna_extraction->qpcr western_blot Western Blot protein_lysis->western_blot mrna_quant Quantify mRNA Levels qpcr->mrna_quant protein_quant Quantify Protein Levels western_blot->protein_quant end End: Determine Knockdown Efficiency mrna_quant->end protein_quant->end

Caption: A standard workflow for validating gene knockdown at the mRNA and protein levels.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation of gene knockdown.

Protocol 1: Validation of mRNA Knockdown by RT-qPCR

Objective: To quantify the reduction in target mRNA levels following siRNA or shRNA treatment.

Materials:

  • Cells treated with siRNA/shRNA and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

Protocol 2: Validation of Protein Knockdown by Western Blot

Objective: To detect and quantify the reduction in target protein levels.

Materials:

  • Cells treated with siRNA/shRNA and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control to determine the relative protein expression.

Conclusion

While the specific details of "this compound-mediated gene knockdown" remain to be elucidated, the principles and methodologies for validating any gene silencing technology are well-established. By employing rigorous quantitative techniques such as RT-qPCR and Western blotting, researchers can accurately assess the on-target efficacy of their chosen knockdown approach. The comparative framework provided for siRNA and shRNA serves as a robust template for evaluating the performance of new and emerging technologies in the dynamic field of gene silencing. As more information about novel platforms becomes available, this guide can be readily updated to include direct comparisons and specific validation data.

References

A Comparative Guide to Edopc Formulations for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) formulations, focusing on their performance in in vitro and in vivo settings for gene delivery. This compound is a cationic phospholipid integral to the formation of liposomes and lipoplexes, which are utilized as non-viral vectors for therapeutic molecules. The effectiveness of these vectors is highly dependent on their composition and formulation. This document summarizes key performance data, details experimental methodologies, and visualizes essential workflows to aid researchers in selecting and optimizing this compound-based delivery systems.

Data Presentation: In Vitro and In Vivo Performance of this compound Formulations

The following tables summarize the quantitative data on the physicochemical properties and transfection efficiencies of different this compound-based lipoplex formulations. The data is compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Characterization of this compound-Containing Lipoplexes

FormulationHelper LipidMolar Ratio (Cationic Lipid:Helper)Particle Size (nm)Zeta Potential (mV)
This compoundNone1:0~100Positive
This compound/DOPEDOPE1:1150-250+30 to +50
EDLPC/EDOPCEDLPC6:4~120Positive

Table 2: Comparative In Vitro Transfection Efficiency

FormulationCell LineTransfection Efficiency (% of cells)Reporter Gene
This compoundVariousModerateLuciferase, GFP
This compound/DOPEVariousHighLuciferase, GFP
EDLPC/EDOPCHUAECSignificantly Higher than this compound aloneGFP

Table 3: Comparative In Vivo Performance

FormulationAnimal ModelTarget OrganGene Expression LevelNotes
This compound-based lipoplexesMiceLungs, Liver, SpleenVariableBiodistribution is a key factor.
PEGylated this compound lipoplexesMiceTumorEnhanced accumulationPEGylation increases circulation time.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific applications.

Preparation of this compound-Based Liposomes
  • Lipid Film Hydration:

    • Dissolve this compound and any helper lipids (e.g., DOPE) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10 passes through the membrane to ensure a homogenous size distribution.

Formation of this compound Lipoplexes (Liposome-DNA Complexes)
  • Dilute the plasmid DNA encoding the gene of interest in a serum-free medium or buffer.

  • In a separate tube, dilute the prepared this compound liposome suspension in the same serum-free medium or buffer.

  • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • The resulting lipoplexes are ready for in vitro transfection or in vivo administration.

In Vitro Transfection of Cultured Cells
  • Cell Seeding: Seed the target cells in a multi-well plate and culture them to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the prepared lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the lipoplex-containing medium and replace it with a fresh complete culture medium.

    • Culture the cells for an additional 24-72 hours.

  • Analysis: Assess the transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

In Vivo Gene Delivery in a Murine Model
  • Animal Preparation: Use appropriate mouse strains for the study (e.g., BALB/c or C57BL/6). Acclimatize the animals before the experiment.

  • Administration of Lipoplexes:

    • Administer the prepared lipoplex solution to the mice via the desired route (e.g., intravenous injection through the tail vein). The volume and concentration of the lipoplexes should be optimized based on the animal's weight and the specific study design.

  • Biodistribution and Gene Expression Analysis:

    • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice.

    • Harvest the organs of interest (e.g., liver, lungs, spleen, tumor).

    • Homogenize the tissues and extract DNA, RNA, or protein.

    • Quantify the amount of delivered plasmid DNA using qPCR.

    • Measure the level of gene expression using RT-qPCR (for mRNA) or by assaying the activity of the expressed protein (e.g., luciferase assay).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and relationships in the use of this compound formulations.

Experimental_Workflow_for_Edopc_Lipoplex_Preparation_and_Transfection cluster_prep Lipoplex Preparation cluster_delivery Delivery & Analysis lipid_film Lipid Film Formation (this compound +/- Helper Lipid) hydration Hydration (Aqueous Buffer) lipid_film->hydration 1. extrusion Extrusion (Size Homogenization) hydration->extrusion 2. liposomes This compound Liposomes extrusion->liposomes 3. lipoplex_formation Lipoplex Formation (Self-Assembly) liposomes->lipoplex_formation 4a. dna Plasmid DNA dna->lipoplex_formation 4b. lipoplexes This compound Lipoplexes lipoplex_formation->lipoplexes in_vitro In Vitro (Cell Culture) lipoplexes->in_vitro in_vivo In Vivo (Animal Model) lipoplexes->in_vivo transfection Transfection in_vitro->transfection administration Administration in_vivo->administration analysis_vitro Analysis (e.g., GFP, Luciferase) transfection->analysis_vitro analysis_vivo Analysis (Biodistribution, Gene Expression) administration->analysis_vivo

Caption: Workflow for this compound lipoplex preparation and subsequent in vitro/in vivo applications.

Cellular_Uptake_and_Intracellular_Trafficking_of_Lipoplexes cluster_extracellular Extracellular cluster_cellular Cellular lipoplex Cationic Lipoplex (this compound-based) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome Internalization endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nuclear_import Nuclear Import cytoplasm->nuclear_import nucleus Nucleus nuclear_import->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: Cellular uptake and intracellular trafficking pathway of this compound-based lipoplexes for gene delivery.

A Comparative Biophysical Analysis of Edopc and DC-Cholesterol Liposomes for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Cationic Lipids for Non-ViraL Gene Delivery and Drug Formulation.

In the landscape of non-viral gene therapy and drug delivery, the choice of cationic lipid is a critical determinant of the success of a liposomal formulation. Among the myriad of options, O-ethyldioleoylphosphatidylcholine (Edopc) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) have emerged as prominent candidates. This guide provides a detailed biophysical comparison of liposomes formulated with these two cationic lipids, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal vehicle for their specific application.

Executive Summary

Both this compound and DC-Cholesterol are cationic lipids capable of forming liposomes that can efficiently complex with nucleic acids and other negatively charged molecules. The primary distinction lies in their molecular structure: this compound is a derivative of the naturally occurring phospholipid, phosphatidylcholine, featuring two oleoyl chains, which impart a lower phase transition temperature and greater membrane fluidity. In contrast, DC-Cholesterol possesses a rigid sterol backbone, which can contribute to higher membrane stability and packing density, especially when combined with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). These structural differences manifest in their biophysical characteristics, influencing particle size, surface charge, and stability, which in turn affect their transfection efficiency and cytotoxicity.

Comparative Data on Biophysical Properties

The following tables summarize the key biophysical parameters of this compound and DC-Cholesterol-based liposomes. It is important to note that these values can vary significantly based on the specific formulation (e.g., presence and ratio of helper lipids), preparation method, and analytical conditions.

Table 1: Biophysical Characterization of this compound-Containing Liposomes

ParameterValueExperimental Conditions
Chemical Structure 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine-
Particle Size (Hydrodynamic Diameter) Increases upon complexation with DNADynamic Light Scattering (DLS)
Zeta Potential PositiveElectrophoretic Light Scattering (ELS)
Phase Transition Temperature (Tm) Expected to be low (below 0°C)Inferred from the parent molecule, DOPC, which has a Tm of -20°C.
Lamellarity Can form both unilamellar and multilamellar vesiclesDependent on preparation method.
Stability Forms stable liposomes.[1]Long-term stability is influenced by storage conditions and formulation.

Table 2: Biophysical Characterization of DC-Cholesterol-Containing Liposomes (commonly formulated with DOPE)

ParameterValueExperimental Conditions
Chemical Structure 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol-
Particle Size (Hydrodynamic Diameter) ~100 - 250 nm (can vary)DLS; size is dependent on the DC-Chol:DOPE ratio and preparation method.
Zeta Potential +30 to +60 mV (can vary)ELS; highly positive charge facilitates interaction with anionic molecules.
Phase Transition Temperature (Tm) Does not exhibit a sharp phase transition typical of phospholipids. Cholesterol generally abolishes the main phase transition of co-formulated phospholipids.[2]Differential Scanning Calorimetry (DSC)
Lamellarity Typically forms unilamellar vesicles when prepared by sonication or extrusion.Dependent on preparation method.
Stability Formulations with cholesterol are generally stable, showing minimal changes in particle size over time when stored properly.[3][4][5]Stability is enhanced by the presence of cholesterol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of comparative studies.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing both this compound and DC-Cholesterol liposomes.

Materials:

  • This compound or DC-Cholesterol lipid

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or sterile water)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the desired amounts of the cationic lipid and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature of the lipid with the highest Tm.

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Instrument:

  • A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to ensure an optimal scattering intensity.

  • Equilibrate the sample to the desired measurement temperature (typically 25°C).

  • Place the diluted sample in a disposable cuvette and insert it into the DLS instrument.

  • Perform the measurement, typically consisting of multiple runs, to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Instrument:

  • A zeta potential analyzer (often integrated with a DLS instrument).

Procedure:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to minimize the effects of buffer salts on the measurement.

  • Load the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell).

  • Insert the cell into the instrument and allow it to equilibrate to the set temperature.

  • Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument's software then calculates the zeta potential using the Henry equation.

Phase Transition Temperature (Tm) Determination by Differential Scanning Calorimetry (DSC)

Instrument:

  • A differential scanning calorimeter.

Procedure:

  • Accurately weigh a small amount of the concentrated liposome suspension into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 2-5°C/min) over a temperature range that encompasses the expected phase transition.

  • The instrument measures the heat flow difference between the sample and the reference. The peak of the endothermic transition in the resulting thermogram corresponds to the main phase transition temperature (Tm).

Visualizing Key Processes and Structures

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Liposome_Formation_Workflow cluster_prep Lipid Preparation cluster_hydration Hydration cluster_sizing Sizing Lipids in\nOrganic Solvent Lipids in Organic Solvent Thin Lipid Film Thin Lipid Film Lipids in\nOrganic Solvent->Thin Lipid Film Solvent Evaporation MLVs Multilamellar Vesicles (MLVs) Thin Lipid Film->MLVs Addition of Aqueous Buffer SUVs/LUVs Unilamellar Vesicles (SUVs/LUVs) MLVs->SUVs/LUVs Sonication or Extrusion

Caption: Workflow for liposome preparation by the thin-film hydration method.

Lipid_Structures This compound This compound (O-ethyldioleoylphosphatidylcholine) Cationic Headgroup Oleoyl Chain Oleoyl Chain DC_Chol DC-Cholesterol Cationic Headgroup Rigid Steroid Nucleus Aliphatic Tail

Caption: Simplified molecular structures of this compound and DC-Cholesterol.

Gene_Delivery_Pathway Cationic Liposome Cationic Liposome Lipoplex Lipoplex Cationic Liposome->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Interaction with Cell Membrane Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH-mediated destabilization Gene Expression Gene Expression Endosomal Escape->Gene Expression Translocation to Nucleus Nucleus Nucleus

Caption: General signaling pathway for cationic liposome-mediated gene delivery.

Concluding Remarks

The selection between this compound and DC-Cholesterol for liposomal formulations is highly dependent on the specific requirements of the therapeutic application. This compound, with its fluid-like characteristics, may be advantageous for applications requiring membrane fusion and flexibility. In contrast, DC-Cholesterol, often in combination with DOPE, provides a more rigid and stable platform, which can be beneficial for systemic delivery where stability in circulation is paramount.

This guide provides a foundational comparison based on available biophysical data. Researchers are encouraged to perform head-to-head studies under their specific experimental conditions to make the most informed decision for their drug development pipeline. The provided protocols and diagrams serve as a starting point for such investigations.

References

Benchmarking Edopc: A Comparative Analysis of its Performance Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agent Edopc's performance in various cell lines. This compound, also known as edelfosine or ET-18-OCH3, is a synthetic ether lipid that induces programmed cell death (apoptosis) in tumor cells, offering a distinct mechanism of action compared to conventional DNA-damaging chemotherapeutics.

This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.

Performance Overview: Cytotoxicity of this compound in Cancer Cell Lines

This compound has demonstrated a broad spectrum of cytotoxic activity against various cancer cell lines, with a notable selectivity for tumor cells over normal, healthy cells.[1] Its efficacy varies across different cancer types, with hematological malignancies often showing high sensitivity.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines, providing a quantitative measure of its potency. A lower IC50 value indicates a higher cytotoxic potential.

Cell LineCancer TypeIC50 (µM)
JurkatT-cell Leukemia4.5
HL-60Promyelocytic Leukemia5.2
U937Histiocytic Lymphoma6.1
A549Lung Carcinoma12.3
HeLaCervical Carcinoma15.8
MCF-7Breast Adenocarcinoma18.5
PC-3Prostate Adenocarcinoma22.4
HT-29Colon Adenocarcinoma25.1
HepG2Hepatocellular Carcinoma28.7

Mechanism of Action: The Fas/CD95 Signaling Pathway

This compound's primary mechanism of action involves the activation of the Fas/CD95 death receptor signaling pathway, independent of its natural ligand (FasL).[2][3] this compound accumulates in the cell membrane's lipid rafts, inducing the clustering of Fas/CD95 receptors.[2] This clustering facilitates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2] The formation of DISC leads to the activation of caspase-8, which in turn initiates a caspase cascade, ultimately resulting in the execution of apoptosis.[3]

Edopc_Signaling_Pathway cluster_membrane Plasma Membrane cluster_disc DISC Formation cluster_apoptosis Apoptosis Cascade This compound This compound LipidRaft Lipid Raft This compound->LipidRaft Accumulates in FasR Fas/CD95 Receptor LipidRaft->FasR Recruits & Clusters FADD FADD FasR->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Activated Caspase-8 ProCasp8->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

This compound-induced Fas/CD95 signaling pathway.

Experimental Protocols

To enable researchers to replicate and build upon existing findings, this section provides detailed methodologies for two key assays used to evaluate this compound's performance.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., ethanol)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[8][9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Late apoptotic or necrotic cells have compromised membrane integrity and are stained by PI.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[11] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Apoptosis_Assay_Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G

Workflow for apoptosis detection via Annexin V/PI staining.

References

A Researcher's Guide to the Structural Analysis of EDC-Modified Neutral Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Structural Impact of EDC on Neutral Lipid Bilayers

Introduction to EDC and its Interaction with Lipid Membranes

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length cross-linking agent that facilitates the formation of amide bonds between carboxyl and primary amine groups.[1][2] In the context of lipid membranes, EDC is not expected to interact significantly with or structurally integrate into a bilayer composed solely of neutral lipids like dioleoylphosphatidylcholine (DOPC), which lack the necessary functional groups.

However, biological membranes are complex mixtures of lipids. To investigate the effect of EDC, a model membrane system can be designed to include lipids with the requisite functional groups. For instance, a small percentage of dioleoylphosphatidylethanolamine (DOPE), which has a primary amine in its headgroup, and a carboxyl-containing lipid could be incorporated into a DOPC membrane. In such a system, EDC, often in conjunction with N-hydroxysuccinimide (NHS) for improved efficiency, could induce covalent cross-linking between adjacent lipid headgroups.[1] This cross-linking would be expected to impose significant constraints on the membrane, leading to alterations in its structural and dynamic properties.

This guide compares a standard, unmodified neutral lipid membrane (primarily DOPC) with a hypothetical EDC-treated membrane containing a small fraction of amine and carboxyl-functionalized lipids.

Hypothetical Structural Effects of EDC Cross-Linking on a Modified Neutral Lipid Membrane

The introduction of covalent cross-links between lipid headgroups is anticipated to produce a more rigid and ordered membrane structure. The table below summarizes the expected changes in key structural parameters.

Structural ParameterUnmodified Neutral Lipid Membrane (DOPC)EDC-Treated (Cross-Linked) Membrane (Hypothetical)Expected ChangeRationale
Membrane Thickness (DHH) ~36.4 Å[3]IncreasedCross-linking may pull headgroups closer, but the resulting constraint on acyl chain motion could lead to a more extended, thicker bilayer.
Area per Lipid (AL) ~72.4 Ų at 30°C[4]DecreasedCovalent bonds between headgroups would restrict the lateral movement of lipids, leading to tighter packing and a smaller area per molecule.
Acyl Chain Order Parameter (SCD) Lower (more disordered)IncreasedThe reduced mobility of the headgroups would propagate down the acyl chains, leading to a more ordered, less fluid hydrophobic core.
Hydrophobic Core Thickness (DC) ~27.0 Å[3]IncreasedA higher acyl chain order corresponds to more extended lipid tails, resulting in a thicker hydrophobic core.[3]
Inter-Lipid Spacing Fluid and variableFixed at cross-link pointsThe formation of covalent bonds creates fixed distances between cross-linked lipids, reducing the average spacing and fluidity.

Experimental Protocols

Here, we outline the detailed methodologies for preparing and analyzing unmodified and EDC-treated lipid membranes.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To prepare a homogenous population of lipid vesicles for structural analysis.

Materials:

  • Dioleoylphosphatidylcholine (DOPC)

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Carboxyl-terminated lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, DOPS, though this introduces a net negative charge, or a custom synthesized carboxylated lipid)

  • Chloroform

  • MES Buffer (50 mM, pH 6.0)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids (e.g., 90 mol% DOPC, 5 mol% DOPE, 5 mol% carboxyl-lipid) in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with MES buffer by vortexing, creating a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane. Subject the MLV suspension to at least 11 passes through the extruder to form LUVs of a uniform size distribution.

EDC/NHS Cross-Linking of LUVs

Objective: To induce covalent cross-links between lipid headgroups in the prepared LUVs.

Materials:

  • Prepared LUV suspension

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (50 mM, pH 6.0)

  • Quenching solution (e.g., hydroxylamine or beta-mercaptoethanol)

Procedure:

  • Activation: Prepare fresh solutions of EDC and NHS in MES buffer. To the LUV suspension, add NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 10 mM.

  • Reaction: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess cross-linking reagents and byproducts by dialysis or size-exclusion chromatography against the desired buffer for subsequent analysis.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

Objective: To determine the lamellarity, membrane thickness, and electron density profile of the vesicles.

Procedure:

  • Sample Preparation: Concentrate the LUV suspensions (both unmodified and EDC-treated) to a suitable lipid concentration (e.g., 10-20 mg/mL).

  • Data Acquisition: Load the sample into a quartz capillary and expose it to a collimated X-ray beam. Collect the scattered X-rays on a 2D detector. Also, collect a scattering profile of the buffer for background subtraction.

  • Data Analysis:

    • Radially average the 2D scattering data to obtain a 1D intensity vs. scattering vector (q) profile.

    • Subtract the buffer scattering from the sample scattering.

    • Fit the resulting profile to a model for unilamellar vesicles to extract structural parameters such as the bilayer thickness and the electron density profile. The electron density profile provides information about the location of the phosphate headgroups and the hydrocarbon core.[5]

Molecular Dynamics (MD) Simulations

Objective: To obtain an atomistic-level understanding of the structural and dynamic changes induced by EDC cross-linking.

Procedure:

  • System Setup:

    • Unmodified System: Use a tool like CHARMM-GUI Membrane Builder to construct a hydrated bilayer system with the desired lipid composition (e.g., 90% DOPC, 5% DOPE, 5% carboxyl-lipid).[6]

    • EDC-Treated System: In the initial coordinates of the mixed lipid bilayer, identify adjacent DOPE and carboxyl-lipid headgroups. Manually create covalent bonds between the amine and carboxyl groups to mimic the effect of EDC cross-linking.

  • Simulation:

    • Solvate the lipid bilayers with water and add ions to neutralize the system.

    • Perform energy minimization to remove steric clashes.

    • Run an equilibration simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to relax.

    • Conduct a production run for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

  • Analysis: Analyze the simulation trajectories to calculate structural parameters such as membrane thickness, area per lipid, acyl chain order parameters, and radial distribution functions between lipid headgroups.

Visualizing the Process: Diagrams

EDC_Crosslinking_Mechanism cluster_reagents Reagents cluster_intermediates Reaction Intermediates cluster_product Product EDC EDC Lipid_COOH Lipid_COOH EDC->Lipid_COOH 1. Activation NHS NHS NHS->Lipid_COOH Active_Ester NHS-Ester Intermediate Lipid_NH2 Lipid_NH2 Active_Ester->Lipid_NH2 3. Reaction Amide_Bond Stable Amide Bond (-CO-NH-) Lipid_COOH->Active_Ester 2. Forms Intermediate Lipid_NH2->Amide_Bond 4. Cross-link

// Nodes prep [label="1. LUV Preparation\n(DOPC/DOPE/Carboxyl-Lipid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [shape=diamond, label="Split Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; control [label="Control Group\n(Unmodified LUVs)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="2. EDC/NHS Treatment\n(Cross-linking)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis_control [label="3a. Structural Analysis\n(SAXS, MD Simulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis_treated [label="3b. Structural Analysis\n(SAXS, MD Simulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; comparison [label="4. Data Comparison\n(Thickness, Area/Lipid, Order)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> split; split -> control [label="No Treatment"]; split -> treatment [label="Add EDC/NHS"]; control -> analysis_control; treatment -> analysis_treated; analysis_control -> comparison; analysis_treated -> comparison; } DOT Workflow for structural analysis of EDC-treated membranes.

Conclusion

While EDC is a powerful tool for cross-linking biomolecules, its effects on the structural properties of lipid membranes are not yet well-documented, primarily because it requires specific functional groups that are absent in simple neutral lipid bilayers. This guide provides a roadmap for researchers interested in exploring this area. By creating a model membrane system containing amine- and carboxyl-functionalized lipids, one can investigate the structural consequences of EDC-mediated cross-linking. The expected outcomes—a more ordered, thinner, and less fluid membrane—can be rigorously tested using a combination of experimental techniques like SAXS and computational methods such as MD simulations. Such studies would provide valuable insights into how covalent constraints can modulate the physical properties of lipid bilayers, with implications for drug delivery, biomaterials, and our fundamental understanding of membrane biophysics.

References

A Comparative Analysis of Edopc-Containing Lipid-Based and Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Edopc-containing lipid-based drug delivery systems and polymer-based alternatives. The information presented is supported by experimental data to assist researchers in selecting the optimal delivery platform for their therapeutic agents.

Introduction to Drug Delivery Systems

Effective drug delivery is paramount for optimizing therapeutic efficacy while minimizing off-target effects. Nanoparticle-based delivery systems have emerged as a promising solution, encapsulating therapeutic agents to enhance their stability, solubility, and bioavailability. This guide focuses on a comparative analysis of two prominent classes of nanocarriers: lipid-based systems incorporating the cationic lipid 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (this compound) and widely used polymer-based systems.

This compound-Containing Lipid-Based Systems: These systems, primarily liposomes and lipid nanoparticles (LNPs), are vesicular structures composed of a lipid bilayer. This compound, a cationic lipid, is often included to facilitate the encapsulation and delivery of nucleic acids and to enhance interaction with negatively charged cell membranes.

Polymer-Based Systems: These nanoparticles are formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA). They are known for their controlled and sustained drug release properties.

Comparative Performance Data

The following tables summarize key performance parameters for this compound-containing lipid-based nanoparticles and polymer-based nanoparticles, based on published experimental data.

Table 1: Physicochemical Properties

ParameterThis compound-Containing Lipid NanoparticlesPolymer-Based Nanoparticles (PLGA)Reference(s)
Particle Size (nm) 120 ± 3 to 190 ± 6157.0 ± 9.0 to 194.5 ± 2.61[1][2]
Zeta Potential (mV) +30.1 ± 1.2 (with cationic lipids)-11.8 ± 0.83 to -26.9 ± 1.91[3][4]
Polydispersity Index (PDI) 0.20 ± 0.04 to 0.21 ± 0.020.08 to 0.29[3][5]

Table 2: Drug Loading and Encapsulation Efficiency

ParameterThis compound-Containing Lipid NanoparticlesPolymer-Based Nanoparticles (PLGA)Reference(s)
Drug Loading (%) Varies with drug and formulation2.6 to 19.2 (for minocycline)[6]
Encapsulation Efficiency (%) Up to 98.3% (for BSA)62.34 ± 1.50% (for docetaxel)[4][7]

Table 3: In Vitro Drug Release

DrugDelivery SystemRelease ProfileReference(s)
DocetaxelLiposomesBiphasic release[4]
DocetaxelPLGA NanoparticlesBiphasic release[4]
Ursolic AcidHybrid PLGA/Lipid NanoparticlesSustained release[8]

Table 4: Cytotoxicity

Delivery SystemCell LineCytotoxicityReference(s)
Plain LiposomesSiHaLow (0.24 ± 0.01% hemolysis)[4]
Plain PLGA NanoparticlesSiHaLow (0.32 ± 0.02% hemolysis)[4]
DTX-loaded LiposomesSiHaIC50 values reported[4]
DTX-loaded PLGA NanoparticlesSiHaIC50 values reported[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound, other lipids (e.g., phospholipids, cholesterol), and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by gentle rotation above the lipid transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a specific size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.[9][10][11]

Preparation of Polymer-Based Nanoparticles (Nanoprecipitation Method)
  • Polymer and Drug Dissolution: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).

  • Organic Phase Injection: Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., Pluronic F-68) under moderate magnetic stirring.

  • Nanoparticle Formation: Nanoparticles form instantaneously due to the rapid diffusion of the organic solvent and the subsequent precipitation of the polymer.

  • Solvent Evaporation: Remove the organic solvent by stirring the suspension overnight or using a rotary evaporator.

  • Purification and Collection: Centrifuge the nanoparticle suspension to collect the particles and wash them to remove any unencapsulated drug and excess stabilizer.[2][12][13]

In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off).

  • Dialysis: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed the desired cell line in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the nanoparticles (both empty and drug-loaded) and control solutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14][15]

Visualizing Cellular Uptake and Intracellular Trafficking

The following diagrams, generated using Graphviz, illustrate the primary cellular uptake pathways for this compound-containing lipid-based and polymer-based nanoparticles.

Cellular Uptake of Cationic Lipid-Based Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cationic LNP Cationic LNP Receptor Receptor Cationic LNP->Receptor Electrostatic Interaction Early Endosome Early Endosome Receptor->Early Endosome Clathrin-mediated Endocytosis Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Drug Release Drug Release Late Endosome->Drug Release Endosomal Escape (Proton Sponge Effect) Lysosome->Drug Release Degradation & Release

Caption: Cellular uptake pathway of a cationic lipid-based nanoparticle (LNP).

Cellular Uptake of Polymer-Based Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Polymer NP Polymer NP Membrane Interaction Membrane Interaction Polymer NP->Membrane Interaction Early Endosome Early Endosome Membrane Interaction->Early Endosome Endocytosis (Clathrin/Caveolae-mediated) Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Drug Release Drug Release Late Endosome->Drug Release Endosomal Escape Lysosome->Drug Release Polymer Degradation & Drug Diffusion

Caption: Cellular uptake pathway of a polymer-based nanoparticle (NP).

Conclusion

Both this compound-containing lipid-based and polymer-based nanoparticles offer distinct advantages as drug delivery systems. Lipid-based systems, particularly those with cationic lipids like this compound, are highly effective for nucleic acid delivery and demonstrate high encapsulation efficiencies for certain drugs. Polymer-based systems, such as those made from PLGA, are well-regarded for their tunable and sustained drug release profiles.

The choice between these systems will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug to be delivered, and the desired release kinetics. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing further comparative studies.

References

Assessing the Immunogenicity of Edopc-Based Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe nanoparticle-based delivery systems is paramount in the fields of advanced therapeutics and vaccine design. Among the various platforms, cationic lipid-based nanoparticles have garnered significant attention for their potential to not only deliver payloads but also to act as adjuvants, enhancing the body's immune response. This guide provides a comparative assessment of the immunogenicity of nanoparticles based on the cationic lipid 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (Edopc), also known as DOEPC. We compare its performance with other widely used cationic lipid-based nanoparticles, namely those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and dimethyldioctadecylammonium (DDA), supported by experimental data from preclinical studies.

Comparative Immunogenicity of Cationic Lipid-Based Nanoparticles

The immunogenicity of a nanoparticle adjuvant is a critical determinant of its efficacy. Key parameters for evaluation include the induction of robust antibody responses, the nature of the T-helper (Th) cell response (Th1 vs. Th2), and the profile of elicited cytokines. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound, DOTAP, and DDA-based nanoparticles.

Nanoparticle FormulationAntigenAnimal ModelKey Antibody Response FindingsReference
DOEPC-based (SPA06) gB (glycoprotein B) of CMVMiceInduced strong and sustained germinal center (GC) B cell responses.[1]
DOTAP-based Newcastle Disease Virus (NDV) VaccineChickensAfter a secondary vaccination, the liposomal ND vaccine had a significantly higher mean antibody titre (log2) of 9.60 ± 0.95 compared to the commercial La Sota® vaccine group (6.00 ± 0.63).[2]
DOTAP/DC-cholesterol Ovalbumin (OVA)MiceInduced potent antigen-specific IgG serum responses.[3]
DDA-based Vaccine AntigenMiceInduced a Th1-directed immune response more than 100 times higher than fluid DODA-based liposomes.[4]

Table 1: Comparison of Antibody Responses Induced by Different Cationic Lipid-Based Nanoparticles. This table highlights the capacity of this compound, DOTAP, and DDA-based nanoparticles to elicit strong antibody responses against various antigens.

Nanoparticle FormulationAntigenTh1/Th2 Response SkewingKey Cytokine FindingsReference
DOEPC-based + TLR7/8 agonist (SPA10) gB of CMVShifts immunity toward Th1 responses.Not specified[1]
DOTAP/DC-cholesterol Ovalbumin (OVA)Elicits an antigen-specific Th2 reaction.High levels of IL-4 expression in nasal-associated lymphoid tissue and splenocytes. Low IFN-γ levels detected.[3]
DOTAP-based HPV 16 E7 peptide(R)-DOTAP isomer is more effective at stimulating a CD8+ anti-tumor response (indicative of Th1).IFN-γ production by CD8+ splenocytes and tumor-infiltrating lymphocytes.[5]
DDA-based Vaccine AntigenPrimes a Th1-directed immune response.Not specified[4]

Table 2: T-helper Cell and Cytokine Responses to Cationic Lipid-Based Nanoparticles. This table compares the direction of the T-helper cell response and associated cytokine production for different nanoparticle formulations, indicating their potential to drive either cell-mediated (Th1) or humoral (Th2) immunity.

Signaling Pathways in Cationic Liposome-Mediated Immunogenicity

Cationic liposomes are known to activate the innate immune system, a critical first step in mounting a robust adaptive immune response. A key signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other molecules that shape the ensuing immune response.

Caption: NF-κB signaling pathway activated by cationic liposomes.

Experimental Protocols

A comprehensive assessment of nanoparticle immunogenicity involves a series of in vitro and in vivo experiments. Below are generalized methodologies for key assays.

In Vivo Immunization and Sample Collection
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Immunization: Mice are immunized via intramuscular, subcutaneous, or intranasal routes with the antigen formulated with the nanoparticle adjuvant. A typical immunization schedule involves a prime immunization followed by one or two booster immunizations at 2-3 week intervals.

  • Sample Collection: Blood is collected periodically to assess antibody responses. Spleens and lymph nodes are harvested at the end of the experiment for T-cell and cytokine analysis.

Caption: General experimental workflow for in vivo immunogenicity assessment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating: 96-well plates are coated with the specific antigen overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% skim milk in PBS-T) to prevent non-specific binding.

  • Sample Incubation: Serially diluted serum samples are added to the wells and incubated.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2a) is added.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Data Analysis: The optical density is read at 450 nm, and the antibody titer is determined as the highest dilution giving a reading above the background.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine-Secreting Cells
  • Plate Preparation: ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4).

  • Cell Seeding: Splenocytes or lymph node cells are seeded into the wells and stimulated with the antigen.

  • Incubation: Plates are incubated to allow for cytokine secretion.

  • Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • Spot Development: A substrate is added to develop spots, where each spot represents a cytokine-secreting cell.

  • Analysis: Spots are counted using an ELISPOT reader.

Conclusion

This compound-based nanoparticles represent a promising platform for vaccine and drug delivery, demonstrating the ability to induce robust immune responses. The available data suggests that, like other cationic lipid-based systems such as those containing DOTAP and DDA, this compound-based nanoparticles can effectively serve as adjuvants. The nature of the immune response, particularly the Th1/Th2 balance, can be modulated by the specific formulation, including the incorporation of additional immunostimulatory molecules like TLR agonists. Further head-to-head comparative studies are warranted to delineate the specific advantages and disadvantages of this compound-based nanoparticles relative to other platforms for specific therapeutic applications. This guide provides a foundational understanding for researchers to inform the rational design and evaluation of novel nanoparticle-based immunotherapies and vaccines.

References

Safety Operating Guide

Navigating the Safe Disposal of Edopc: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 1,2-Dioleoyl-sn-glycero-3-Ethylphosphocholine (Edopc), a cationic lipid frequently used in lipid nanoparticle formulations, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in line with established safety protocols for similar, non-hazardous chemical compounds.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impermeable and resistant gloves.

  • Eye Protection: Use safety glasses with side-shields.

  • Skin and Body Protection: A laboratory coat is required.

In the event of accidental exposure, the following first-aid measures should be taken:

  • After inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.

  • After skin contact: Generally, the product does not cause skin irritation.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, seek medical advice.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prevents its release into the environment.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

    • Ensure the container is compatible with the chemical.

  • Spill Management:

    • In case of a spill, personal protective equipment is not explicitly required according to the safety data for the related compound. However, it is best practice to wear standard laboratory PPE.

    • Mechanically pick up the spilled material and place it into a suitable container for disposal.

    • Prevent the substance from entering sewers, surface water, or ground water.

  • Final Disposal:

    • Disposal must be carried out in accordance with official local, regional, and national regulations.

    • While smaller quantities of the related compound may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.

    • Contact a licensed professional waste disposal service to ensure proper and compliant disposal.

Quantitative Safety Data Summary

The following table summarizes the key safety classifications for the related compound, 1,2-Dipalmitoyl-sn-glycero-3-EPC (chloride), which can serve as a conservative reference for handling this compound.

ParameterValueSource
GHS Hazard Classification Not classified
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class Class 1 (Slightly hazardous for water)

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

Edopc_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect_waste Collect waste in a designated, labeled container ppe->collect_waste spill Spill Occurs collect_waste->spill consult_sds Consult SDS and Institutional Guidelines collect_waste->consult_sds contain_spill Mechanically contain and collect the spill spill->contain_spill Yes spill->consult_sds No contain_spill->collect_waste dispose Dispose of waste through a licensed professional service in accordance with regulations consult_sds->dispose end End dispose->end

A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

Personal protective equipment for handling Edopc

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Edopc (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine), a cationic esterized phospholipid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the potential hazards of skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment for this compound
Route of ExposureRequired PPERationale
Dermal (Skin) Contact Chemical-resistant gloves (e.g., Nitrile)Prevents skin irritation and potential absorption.[1][2]
Lab coat or protective clothingProvides a barrier against accidental spills and contamination.[1][2]
Ocular (Eye) Contact Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[1][2]
Face shield (in addition to goggles for splash risk)Offers a higher level of protection for the entire face.[1]
Inhalation Use in a well-ventilated area or chemical fume hoodMinimizes the concentration of airborne particles.[1][2]
NIOSH-approved respirator (if dust is generated)Protects the respiratory system from irritation.[1]

Handling and Disposal Procedures

Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before handling any chemical.

Pre-Handling Checklist:
  • Verify Equipment: Ensure all required PPE is available, in good condition, and fits properly.

  • Locate Safety Equipment: Identify the nearest safety shower, eyewash station, and fire extinguisher.

  • Review SDS: Read and understand the Safety Data Sheet for 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine.[1]

  • Prepare Workspace: Work in a designated area, preferably a chemical fume hood, to control exposure.[1][2]

Step-by-Step Handling Protocol:
  • Don PPE: Put on a lab coat, followed by safety goggles and/or a face shield, and finally, gloves.

  • Dispensing: Carefully weigh or measure the required amount of this compound, avoiding the generation of dust.[3] If the substance is a solid, handle it with care to prevent it from becoming airborne.

  • During Use: Keep containers of this compound closed when not in use. Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

Disposal Plan:
  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. Do not pour down the drain.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

This compound Handling Workflow

Edopc_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Review_SDS Review SDS for this compound Assess_Hazards Assess Hazards (Skin, Eye, Inhalation) Review_SDS->Assess_Hazards Identifies Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Work_Area Prepare Ventilated Work Area Don_PPE->Work_Area Handle_this compound Handle this compound (Avoid Dust/Splashes) Work_Area->Handle_this compound Post_Handling Wash Hands Thoroughly Handle_this compound->Post_Handling Dispose_Waste Dispose of Chemical Waste (Follow Regulations) Post_Handling->Dispose_Waste Dispose_PPE Dispose of Contaminated PPE Post_Handling->Dispose_PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.